Comu
Description
What exactly is Comu?
This compound(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate. Reagent for coupling with amide. It is marketed as a more secure and efficient alternative to benzotriazole-based coupling reagents. For more information, see Peptide Synthesis Triazoles. e
Applications of this compound
This compound is an effective coupling agent in the phosphonamidation reaction. It also can be used as a coupling agent in producing peptides from the solid phase.
Chemical properties of this compound
This compound is a less hazardous and more effective peptide coupling reagent with equal or better performance than the HATU. It is not explosive, and it does not contain the benzotriazole moiety. Suitable for solution phase & solid phase peptide synthesis. The highest retention of configuration is minimal to no racemization. It is highly soluble and stable in common solvents. Monitoring of reactions in color or visual is also possible. Removal of water-soluble byproducts is easy.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDHNZNLPKYHCN-DZOOLQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F6N4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659200 | |
| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075198-30-9 | |
| Record name | {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
COMU Coupling Reagent: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly in the assembly of complex and sterically hindered sequences. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium salt-type coupling reagent, offering significant advantages over its predecessors.[1][2] Developed as a safer and more efficient alternative to benzotriazole-based reagents like HATU and HBTU, this compound is based on an Oxyma core, which mitigates the explosion hazard associated with benzotriazole derivatives and reduces their allergenic potential.[2][3][4]
This technical guide provides an in-depth overview of the this compound coupling reagent, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its chemical processes and workflows.
Core Advantages of this compound
This compound offers a range of benefits that make it a compelling choice for modern peptide synthesis:
-
Enhanced Safety: By replacing the potentially explosive benzotriazole moiety with the Oxyma leaving group, this compound offers a significantly improved safety profile.[2][3]
-
High Coupling Efficiency: this compound has demonstrated coupling efficiencies comparable to or even exceeding those of HATU, a widely used and highly effective reagent.[1][5]
-
Suppression of Racemization: The reagent is highly effective at minimizing the epimerization of chiral amino acids during peptide bond formation, a critical factor for the biological activity of the final peptide.[3]
-
Excellent Solubility: The presence of a morpholino group enhances its solubility in common organic solvents such as dimethylformamide (DMF), allowing for the preparation of more concentrated reaction solutions.[1][4]
-
Simplified Purification: The by-products of the this compound-mediated coupling reaction are water-soluble, facilitating their removal during the work-up process.[2]
-
Visual Reaction Monitoring: The coupling reaction with this compound can be visually monitored by a color change in the reaction solution, providing a simple indicator of reaction progression.[6]
-
Microwave Compatibility: this compound is well-suited for use in microwave-assisted solid-phase peptide synthesis (SPPS), which can significantly reduce reaction times.[7]
Chemical Properties
| Property | Value |
| Chemical Name | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| CAS Number | 1075198-30-9 |
| Molecular Formula | C12H19F6N4O4P |
| Molecular Weight | 428.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in DMF and other common organic solvents |
Mechanism of Action
The this compound coupling reagent facilitates the formation of a peptide bond by activating the carboxylic acid of an N-protected amino acid. The process begins with the reaction of the carboxylic acid with this compound in the presence of a base, typically a non-nucleophilic organic base such as diisopropylethylamine (DIEA). This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the second amino acid (or the growing peptide chain), leading to the formation of the desired peptide bond and the release of water-soluble by-products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
COMU: A Technical Guide to a Third-Generation Uronium-Type Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, has emerged as a highly efficient and safer alternative to traditional benzotriazole-based coupling reagents in peptide synthesis. Its unique chemical properties and structure offer significant advantages in terms of reaction efficiency, suppression of racemization, and simplified purification procedures. This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action, and detailed protocols for its application in peptide synthesis.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder with a molecular formula of C12H19F6N4O4P and a molecular weight of 428.27 g/mol .[1] A key feature of its structure is the morpholino group, which enhances its solubility in common organic solvents used in peptide synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C12H19F6N4O4P | [1] |
| Molecular Weight | 428.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | approx. 160°C | [2] |
| Solubility in DMF | 1 mmol in 2 mL | [2] |
| Solubility in other solvents | High solubility in NMP; Stable in Acetonitrile (ACN) | [3] |
| Stability in DMF | Less stable than HATU or HBTU over extended periods |
Reaction Mechanism and Advantages
This compound is a uronium-type coupling reagent that activates the carboxylic acid group of an amino acid to facilitate the formation of a peptide bond. The proposed reaction mechanism involves the formation of an O-acylisourea active ester, which is highly reactive towards the amine group of the incoming amino acid.
A significant advantage of this compound is that it requires only one equivalent of a base for the coupling reaction, in contrast to benzotriazole-based reagents which often require two or more. This is attributed to the electron-withdrawing nature of the morpholino group. This reduced requirement for base minimizes the risk of racemization, a critical factor in the synthesis of chiral peptides.[1]
The progress of the coupling reaction can often be visually monitored by a color change in the reaction mixture. Furthermore, the by-products of the this compound-mediated coupling are water-soluble, which greatly simplifies the work-up and purification process, particularly in solution-phase synthesis.[1]
Comparative Performance: Racemization
While quantitative data for racemization is highly dependent on the specific amino acid sequence and reaction conditions, studies have consistently shown that this compound leads to significantly lower levels of epimerization compared to HBTU and HATU, particularly when a single equivalent of base is used. One study demonstrated that coupling easily racemized phenylglycine derivatives with this compound in the presence of 2,6-dimethylpyridine (DMP) resulted in over 97% retention of configuration.[1]
Experimental Protocols
Solution-Phase Peptide Synthesis
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO3 solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and the base (2.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq.) to the solution and stir for 1-2 hours at 0 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (3.0 eq.) with this compound (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Purify the crude peptide by preparative HPLC.
Conclusion
This compound stands as a powerful and versatile coupling reagent for modern peptide synthesis. Its high reactivity, coupled with a favorable safety profile and the ability to minimize racemization, makes it an excellent choice for the synthesis of simple to complex peptides in both academic and industrial settings. The water-solubility of its by-products further streamlines the purification process, contributing to higher overall efficiency in peptide production. For researchers and drug development professionals, the adoption of this compound can lead to improved yields, higher purity of final products, and a safer laboratory environment.
References
The Core Mechanism of COMU in Amide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of amide bond formation, particularly in peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the stereochemical integrity of the final product. COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent, offering significant advantages over its predecessors.[1] Developed as a safer alternative to benzotriazole-based reagents like HBTU and HATU, this compound utilizes OxymaPure as a leaving group, which is not only less explosive but also enhances reaction kinetics and suppresses racemization.[2] Its superior solubility in common organic solvents, high reactivity, and the generation of water-soluble byproducts make it an invaluable tool for both solid-phase and solution-phase synthesis.[1] This guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
The efficacy of this compound in amide bond formation lies in its ability to rapidly and efficiently activate a carboxylic acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation of the Carboxylic Acid: The process is initiated by a base, typically a non-nucleophilic tertiary amine such as diisopropylethylamine (DIEA), which deprotonates the carboxylic acid to form a carboxylate anion. This enhances the nucleophilicity of the carboxyl group.
-
Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon of the uronium salt, this compound. This leads to the formation of a highly reactive O-acylisourea intermediate (an Oxyma-based active ester). This intermediate is more reactive than the corresponding active esters formed from HOBt or HOAt.
-
Nucleophilic Attack by the Amine: The amine component of the reaction then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Formation of the Amide Bond and Byproducts: The tetrahedral intermediate formed in the previous step collapses, resulting in the formation of the desired amide bond. This step also releases the Oxyma leaving group and a water-soluble urea byproduct.[1]
The overall reaction pathway is depicted in the diagram below:
Quantitative Data
The performance of this compound has been benchmarked against other common coupling reagents in various studies. The following tables summarize some of the key comparative data.
Table 1: Comparison of Coupling Reagent Efficiency in Aza-Peptide Synthesis [3]
| Coupling Reagent | Leaving Group Type | Observed Rate Constant (k_obs, min⁻¹) | Acylation Yield (%) |
| This compound | Oxyma | 0.040 ± 0.001 | ~100 |
| PyOxim | Oxyma | 0.044 ± 0.001 | ~100 |
| HATU | HOAt | 0.017 ± 0.001 | 93 ± 1 |
| HCTU | 6-Cl-HOBt | 0.018 ± 0.001 | 54 ± 1 |
| HDMC | 6-Cl-HOBt | 0.017 ± 0.001 | 54 ± 1 |
| TBTU | HOBt | 0.004 ± 0.001 | 69 ± 5 |
| PyBOP | HOBt | 0.005 ± 0.002 | 65 ± 14 |
This data highlights the superior performance of Oxyma-based reagents like this compound in the challenging synthesis of aza-peptides.[3]
Table 2: Performance in the Synthesis of a Difficult Leu-Enkephalin Derivative [1]
| Coupling Reagent | Base Equivalents (DIEA) | % des-Aib (Deletion Peptide) |
| This compound | 2 | 0.26 |
| HDMA | 2 | 1 |
| HDMB | 2 | 10 |
This table demonstrates the high efficiency of this compound in minimizing the formation of deletion byproducts during the synthesis of a sterically hindered peptide sequence.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is a general guideline for manual Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acids
-
This compound
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[1]
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Solution-Phase Amide Bond Formation using this compound
This protocol is a general guideline for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)
-
Workup and purification reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, MgSO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the amine (1-1.2 equivalents).
-
-
Reagent Addition:
-
Add this compound (1.1-1.2 equivalents) to the reaction mixture.
-
Add DIEA (2-3 equivalents) dropwise to the stirring solution.
-
-
Reaction:
-
Stir the reaction at room temperature. The reaction progress can often be monitored by a color change; the solution may turn yellow upon addition of the base and become colorless or pale yellow upon completion.[1]
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The aqueous solubility of the byproducts simplifies their removal.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by column chromatography on silica gel or recrystallization, as appropriate.
Conclusion
This compound stands out as a highly efficient and safe coupling reagent for amide bond formation. Its mechanism of action, proceeding through a highly reactive Oxyma-based active ester, ensures rapid reaction kinetics and minimal racemization. The quantitative data consistently demonstrates its superiority over older generations of coupling reagents, especially in challenging syntheses. The water-solubility of its byproducts further streamlines the purification process in solution-phase synthesis. For researchers and professionals in drug development and peptide chemistry, this compound represents a robust and reliable tool for the construction of amide linkages, contributing to more efficient and cleaner synthetic workflows.
References
COMU: A Technical Guide for Advanced Peptide Synthesis
For Immediate Release
A Comprehensive Overview of (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peptide coupling reagent this compound, including its chemical identity, applications, and detailed experimental protocols. This compound has emerged as a highly efficient and safer alternative to traditional benzotriazole-based coupling reagents, offering significant advantages in both solid-phase and solution-phase peptide synthesis.
Full Name: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate[1][2]
Alternative Name: 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate
CAS Number: 1075198-30-9[3][4]
Core Characteristics and Advantages
This compound is a third-generation uronium-type coupling reagent derived from OxymaPure.[5][6] Its unique structure, featuring a morpholino group, imparts several beneficial properties compared to its predecessors like HATU and HBTU.[5][6]
Key Advantages:
-
Enhanced Safety Profile: this compound does not contain the potentially explosive benzotriazole moiety found in reagents like HATU and HBTU, making it a safer option for laboratory use.[5][6] It is also considered to be non-allergenic.[3][7]
-
Superior Performance: It demonstrates coupling efficiencies equal to or even greater than HATU.[8]
-
Reduced Racemization: this compound is highly effective at minimizing the epimerization of amino acids during coupling, ensuring high stereochemical purity of the final peptide.[8]
-
High Solubility and Stability: The reagent exhibits excellent solubility in common peptide synthesis solvents such as DMF and NMP.[3][7]
-
Simplified Workup: The by-products of the this compound coupling reaction are water-soluble, allowing for easy removal through simple extraction procedures in solution-phase synthesis.[5][6]
-
Visual Reaction Monitoring: The coupling reaction with this compound can be visually monitored by a color change from yellow to orange.[3][7]
-
Efficiency with Stoichiometry: this compound performs exceptionally well with just one equivalent of a base, which helps in minimizing racemization.[5][6][8][9]
Quantitative Data: Performance in Demanding Syntheses
This compound has demonstrated superior performance in the synthesis of sterically hindered peptides. A notable example is the synthesis of the Aib derivative of the leu-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2), a sequence known to be challenging. The following table summarizes the percentage of the deletion peptide (des-Aib), a key indicator of coupling efficiency, when using different coupling reagents.
| Coupling Reagent | % des-Aib (Deletion Peptide) |
| This compound | 0.26% |
| HDMA | 1% |
| HDMB | 10% |
| HATU | 17% |
| HBTU | 53% |
Data sourced from a study on third-generation uronium-type coupling reagents.[5]
Experimental Protocols
The following are general protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization may be required for specific amino acid couplings or peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Preparation: The solid support (e.g., Rink Amide resin) with the N-terminally deprotected peptide is washed with DMF.
-
Activation of the Amino Acid: In a separate vessel, the N-Fmoc-protected amino acid (3 equivalents) is pre-activated for 1 minute in DMF (0.3 M) with this compound (3 equivalents) and a base such as DIEA (6 equivalents).[5][10]
-
Coupling Reaction: The activated amino acid solution is added to the resin. The reaction mixture is agitated for 10-30 minutes at room temperature. For sterically hindered amino acids, the coupling time can be extended to 1 hour, and a double coupling may be performed.[5][10]
-
Washing: Following the coupling, the resin is filtered and thoroughly washed with DMF to remove excess reagents and by-products.[5][10]
-
Deprotection: The Fmoc protecting group is removed with a 20% solution of piperidine in DMF to prepare for the next coupling cycle.
Solution-Phase Peptide Synthesis Protocol
This protocol is suitable for the coupling of peptide fragments or individual amino acids in solution.
-
Reaction Setup: The N-protected amino acid (0.25 mmol), the amino component (0.25 mmol), and a suitable base (0.50 mmol, or 0.75 mmol if the amino component is a hydrochloride salt) are dissolved in DMF (2 ml) and cooled to 0 °C.[10]
-
Addition of this compound: this compound (0.25 mmol) is added to the reaction mixture.[10]
-
Coupling Reaction: The reaction is stirred for 1 hour at 0 °C and then for an additional 2-3 hours at room temperature.[10]
-
Workup and Extraction: The reaction mixture is diluted with ethyl acetate (25 ml). The organic phase is then washed sequentially with 1 N HCl (2 x 5 ml), 1 N NaHCO3 (2 x 5 ml), and saturated NaCl solution (2 x 5 ml).[10]
-
Isolation of Product: The organic layer is dried over MgSO4, and the solvent is removed under reduced pressure to yield the crude peptide product, which can then be purified by chromatography.[10]
Visualizing the Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle using this compound as the coupling reagent.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Signaling Pathway of Peptide Bond Formation
The mechanism of amide bond formation using this compound involves the activation of the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the peptide bond.
Caption: Simplified pathway of this compound-mediated peptide bond formation.
References
- 1. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Detection [iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
The Safer Choice in Peptide Synthesis: A Comparative Analysis of COMU and Benzotriazole-Based Coupling Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts not only the efficiency and purity of the final product but also the safety and environmental footprint of the process. For decades, benzotriazole-based reagents such as HBTU, HATU, and HOBt have been the workhorses of peptide chemists. However, growing concerns over their potential for detonation and skin sensitization have spurred the development of safer alternatives. This technical guide provides a comprehensive comparison of the safety profile of COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium salt, with its benzotriazole-based predecessors.
Comparative Safety and Performance Profile
This compound has emerged as a compelling alternative to benzotriazole-based reagents, offering a superior safety profile without compromising on coupling efficiency.[1] The core of its enhanced safety lies in the replacement of the potentially explosive 1-hydroxybenzotriazole (HOBt) moiety with the more stable ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]
Key Safety Advantages of this compound:
-
Reduced Explosion Hazard: Anhydrous HOBt, a core component or byproduct of many benzotriazole-based reagents, is known to be explosive.[2] Thermal hazard analysis by differential scanning calorimetry (DSC) has shown that reagents like HBTU are potentially explosive.[3] In contrast, this compound is recognized for its less hazardous safety profile and is not classified as an explosive.[1]
-
Lower Allergenic Potential: Amidinium-based coupling reagents, including HATU and HBTU, have been reported to cause occupational allergenicity, leading to respiratory and skin sensitization.[2][4][5] this compound is considered to be a less potent skin sensitizer, mitigating the risk of allergic reactions in laboratory and manufacturing personnel.
Performance and Handling:
Beyond its safety benefits, this compound often demonstrates comparable or even superior performance in peptide synthesis. Its high solubility in common solvents like DMF allows for the preparation of more concentrated solutions, which can enhance reaction kinetics.[6] Furthermore, the byproducts of this compound are generally more water-soluble, simplifying purification processes.[4]
| Feature | This compound | Benzotriazole-Based Reagents (HBTU, HATU, HOBt) |
| Explosive Potential | Not classified as explosive. | Potentially explosive, especially anhydrous HOBt and reagents like HBTU.[2] |
| Skin Sensitization | Lower allergenic potential. | Known skin and respiratory sensitizers.[2][5] |
| Thermal Stability | Generally considered more thermally stable. | Can undergo unpredictable autocatalytic decomposition. |
| Byproduct Solubility | Byproducts are typically water-soluble, facilitating easier removal. | Byproducts can be less soluble, potentially complicating purification. |
| Coupling Efficiency | High, often comparable or superior to benzotriazole-based reagents.[6] | High, well-established performance. |
Experimental Protocols for Safety and Quality Assessment
To ensure the safe handling and effective use of coupling reagents, a series of standardized tests are employed. Below are detailed methodologies for key experiments relevant to the safety and quality control of this compound and benzotriazole-based reagents.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition and to assess the exothermic potential of the reagent.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the coupling reagent into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The onset of a significant exothermic peak indicates the beginning of thermal decomposition.[7][8]
Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario and determine the time- and temperature-dependent pressure and heat release rates under adiabatic conditions.
Methodology:
-
Sample Preparation: A larger sample (typically a few grams) is placed in a spherical, high-pressure sample container ("bomb").
-
Heat-Wait-Search Protocol: The instrument heats the sample in small, incremental steps. After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity).
-
Adiabatic Tracking: Once a predetermined self-heating rate is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is continuously adjusted to match the sample temperature, preventing any heat loss to the environment.
-
Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.[9][10] This data is used to calculate critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[9]
Impact Sensitivity Testing: Drop Hammer Test
Objective: To assess the sensitivity of a substance to initiation by impact.
Methodology:
-
Sample Preparation: A small, precise amount of the test substance is placed on a standardized anvil.
-
Impact Application: A standard weight is dropped from a specified height onto the sample.
-
Observation: The outcome (e.g., detonation, decomposition, no reaction) is recorded.
-
Statistical Analysis (e.g., Bruceton Method): The test is repeated at various drop heights to determine the H50 value, which is the height from which the weight must be dropped to have a 50% probability of causing initiation.[11][12]
Skin Sensitization Assessment: In Chemico Direct Peptide Reactivity Assay (DPRA)
Objective: To predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine. This is an in chemico method that aligns with the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization.[13]
Methodology:
-
Reagent Preparation: Prepare solutions of synthetic peptides containing cysteine and lysine at a concentration of 0.667 mM in a suitable buffer. Prepare the test chemical at a concentration of 100 mM in an appropriate solvent (e.g., acetonitrile).
-
Incubation: Mix the test chemical solution with each of the peptide solutions in a 1:10 (cysteine peptide) or 1:50 (lysine peptide) molar ratio. Incubate the mixtures for 24 hours at 25 °C with constant shaking.
-
Analysis: Following incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining concentration of each peptide.
-
Data Calculation: Calculate the percent peptide depletion for both the cysteine and lysine peptides. The mean depletion value is used to categorize the chemical's reactivity and predict its skin sensitization potential according to OECD Test Guideline 442C.
Impurity Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To detect and quantify the presence of benzotriazole-related impurities in active pharmaceutical ingredients (APIs) or reaction mixtures where benzotriazole-based reagents were used.
Methodology:
-
Sample Preparation: Dissolve a known amount of the API or reaction crude in a suitable solvent compatible with the LC-MS system.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometric Detection: Couple the HPLC eluent to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). Set the instrument to monitor for the specific mass-to-charge ratio (m/z) of benzotriazole and its potential derivatives.
-
Quantification: Create a calibration curve using certified reference standards of the target benzotriazole impurities to accurately quantify their concentration in the sample.[14]
Visualizing the Chemistry: Activation and Workflows
To further elucidate the differences between this compound and benzotriazole-based reagents, the following diagrams illustrate their mechanisms of action and a general workflow for their use in peptide synthesis.
Carboxylic Acid Activation: this compound vs. HBTU
General Peptide Coupling Workflow
Decision Tree for Coupling Reagent Selection
Conclusion
The development of this compound represents a significant advancement in the field of peptide synthesis, offering a safer and more environmentally friendly alternative to traditional benzotriazole-based coupling reagents. Its favorable safety profile, characterized by a reduced risk of explosion and lower allergenic potential, addresses critical concerns for researchers, scientists, and drug development professionals. Coupled with its high efficiency and user-friendly properties, this compound stands out as a preferred choice for modern peptide synthesis, aligning with the principles of green chemistry and promoting a safer working environment without compromising on the quality of the final product. As the pharmaceutical industry continues to prioritize safety and sustainability, the adoption of reagents like this compound is poised to become a new standard in peptide chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. Reactions of Carboxylic Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. researchgate.net [researchgate.net]
- 6. atascientific.com.au [atascientific.com.au]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. youtube.com [youtube.com]
- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Study Design of In Vitro Skin Sensitization [Dermal Peptide Reactivity Assay (DPRA)] (OECD 442C) - Tox Lab [toxlab.co]
- 14. youtube.com [youtube.com]
The Solubility and Stability of COMU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium-type peptide coupling reagent. Understanding these properties is critical for its effective use in peptide synthesis, particularly in automated solid-phase peptide synthesis (SPPS) where reagents are often prepared as stock solutions.
Solubility of this compound
This compound is renowned for its high solubility in common organic solvents used in peptide synthesis, a significant advantage over many other coupling reagents.[1][2] This high solubility allows for the preparation of more concentrated stock solutions, which can be beneficial for driving coupling reactions to completion, especially for sterically hindered amino acids.[3]
Quantitative Solubility Data
While broadly described as highly soluble, precise quantitative data for this compound's solubility across a range of solvents is not extensively published. However, a comparative study by El-Faham et al. (2009) provides valuable insight into its solubility in N,N-Dimethylformamide (DMF) relative to other common coupling reagents.[4]
Table 1: Molar Solubility of Uronium/Aminium-Type Coupling Reagents in DMF
| Coupling Reagent | Molarity (M) in DMF |
| This compound | > 1.5 |
| HATU | ~0.4 |
| HBTU | ~0.4 |
| HDMA | ~1.5 |
Source: El-Faham et al., Chemistry--A European Journal, 2009.[4]
As indicated in Table 1, this compound demonstrates a significantly higher solubility in DMF (>1.5 M) compared to the widely used benzotriazole-based reagents HATU and HBTU (approximately 0.4 M).[4] This allows for the preparation of stock solutions that are roughly four times more concentrated.
Experimental Protocol: Determination of Molar Solubility in DMF
The following is a general protocol for determining the molar solubility of a peptide coupling reagent, based on the methodologies implied in the literature.
Objective: To determine the maximum molar concentration of this compound that can be achieved in DMF at ambient temperature.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of this compound.
-
Transfer the this compound to a volumetric flask of a known volume.
-
Add a portion of anhydrous DMF to the flask.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
-
Continue to add small, known volumes of DMF until the this compound is fully dissolved.
-
Observe the solution for any undissolved particles. The point at which the entire solid is dissolved and the solution is clear represents the saturation point.
-
Calculate the molarity based on the mass of this compound and the final volume of the DMF solution.
References
Methodological & Application
Standard Protocol for COMU in Solid-Phase Peptide Synthesis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The choice of coupling reagent is critical for the efficiency and purity of the synthesized peptide. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent with significant advantages over traditional benzotriazole-based reagents like HBTU and HATU. This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, along with comparative data and experimental workflows.
This compound offers several key benefits, including high coupling efficiency, low racemization, excellent solubility in common SPPS solvents like dimethylformamide (DMF), and an improved safety profile as it is not explosive.[1][2][3] Its by-products are water-soluble, simplifying purification, and coupling reactions with this compound can often be visually monitored by a color change.[3][4]
Chemical Structure
Name: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate CAS Number: 1075198-30-9 Molecular Formula: C₁₂H₁₉F₆N₄O₄P Molecular Weight: 428.27 g/mol
Mechanism of Action
This compound facilitates the formation of a peptide bond by activating the carboxylic acid group of an incoming Fmoc-protected amino acid. This activation process involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.
Quantitative Data: this compound vs. Other Coupling Reagents
This compound has been demonstrated to have comparable or superior performance to other common coupling reagents. The following table summarizes a comparison of coupling efficiencies.
| Coupling Reagent | Model Peptide | Resin Type | Coupling Efficiency | Reference |
| This compound | ACP(65-74) | Polystyrene | Less effective than HCTU/HBTU | [5] |
| HCTU | ACP(65-74) | Polystyrene | HCTU ≥ HBTU > this compound | [5] |
| HBTU | ACP(65-74) | Polystyrene | HCTU ≥ HBTU > this compound | [5] |
| This compound | Difficult Sequences | PEG | Comparable to HCTU/HBTU | [5] |
| HCTU | Difficult Sequences | PEG | HCTU ≥ HBTU > this compound | [5] |
| HBTU | Difficult Sequences | PEG | HCTU ≥ HBTU > this compound | [5] |
Experimental Protocols
The following protocols outline the key steps in solid-phase peptide synthesis using this compound as the coupling reagent.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
This compound Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add this compound (3 equivalents) to the amino acid solution.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.[4]
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended or a double coupling may be performed.[4]
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times).
Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Take a small sample of resin beads from the reaction vessel.
-
Wash the beads with ethanol.
-
Add a few drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Blue/Purple beads: Incomplete coupling (free amines are present).
-
Yellow/Colorless beads: Complete coupling (no free amines).
-
Final Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The choice of scavenger depends on the amino acid composition of the peptide.[4]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Experimental Workflow Diagram
Conclusion
This compound is a highly effective and safe coupling reagent for solid-phase peptide synthesis. Its high reactivity, suppression of racemization, and excellent solubility make it a valuable tool for the synthesis of a wide range of peptides, from simple sequences to more complex and sterically hindered ones. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this compound in their SPPS workflows.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Detection [iris-biotech.de]
- 4. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 5. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Reaction Conditions for COMU Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent that offers significant advantages in peptide synthesis and other amidation reactions. Its enhanced reactivity, solubility, and safety profile, coupled with the production of water-soluble byproducts, make it an attractive alternative to traditional coupling reagents like HBTU and HATU.[1][2] This document provides detailed application notes and protocols for optimizing reaction conditions when using this compound, ensuring high yields, purity, and minimal racemization.
Key Advantages of this compound
-
High Coupling Efficiency: this compound often demonstrates superior or comparable coupling efficiency to HATU, particularly in the synthesis of challenging or sterically hindered peptides.[1]
-
Reduced Racemization: The oxime-based structure of this compound contributes to lower levels of epimerization compared to benzotriazole-based reagents.[1] The use of sterically hindered bases or a single equivalent of a standard base can further minimize this side reaction.
-
Enhanced Solubility: this compound and its byproducts exhibit excellent solubility in a wide range of organic solvents and aqueous media, simplifying reaction workup and purification.[1]
-
Improved Safety Profile: As this compound is not derived from the potentially explosive HOBt or HOAt, it presents a safer alternative for laboratory use.
-
Reaction Monitoring: The coupling reaction with this compound can often be visually monitored by a color change, providing a simple method to track reaction progress. The solution may turn yellow or orange upon addition of the base and this compound, and then fade as the reaction completes.
Optimal Reaction Conditions
The efficiency and outcome of a this compound-mediated coupling are influenced by several factors, including the choice of solvent and base, stoichiometry of reactants, reaction temperature, and time.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommendation | Notes |
| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | This compound exhibits greater long-term stability in ACN compared to DMF. For automated synthesis or long reaction times, ACN is preferred. |
| Base | N,N-Diisopropylethylamine (DIEA), 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM) | To minimize racemization, a sterically hindered base like 2,4,6-collidine is recommended. Alternatively, using a single equivalent of DIEA has been shown to be effective.[1] |
| Stoichiometry (Amino Acid:this compound:Base) | 1:1:2 (General) or 1:1:1 (with hindered base or for racemization-prone steps) | For standard couplings, a slight excess of this compound and base is often used. For solid-phase peptide synthesis (SPPS), a common ratio is 3:3:6 (Amino Acid:this compound:Base) relative to the resin loading. |
| Temperature | Room Temperature (20-25 °C) | Most this compound couplings proceed efficiently at room temperature. In some cases, particularly with hindered amino acids, gentle heating (e.g., to 50 °C) may be beneficial, but this can also increase the risk of racemization. |
| Reaction Time | 10 - 60 minutes | Reaction times are sequence-dependent. Monitoring by HPLC or a colorimetric test (e.g., Kaiser test for SPPS) is recommended to determine completion. |
Solvent Selection and Stability
While DMF is a common solvent for peptide synthesis, studies have shown that this compound has limited stability in DMF over extended periods. For reactions requiring longer activation times or for the preparation of stock solutions for automated synthesizers, acetonitrile (ACN) is a more suitable solvent due to the higher stability of this compound.
Base Selection to Minimize Racemization
The choice of base is critical for minimizing racemization, a common side reaction in peptide coupling. While DIEA is a widely used base, its strong basicity can promote the formation of oxazolone intermediates, which are prone to epimerization. To mitigate this, the use of a more sterically hindered and less nucleophilic base, such as 2,4,6-collidine (also known as 2,4,6-trimethylpyridine or TMP), is recommended. Alternatively, reducing the equivalents of DIEA to a single equivalent has been demonstrated to effectively suppress racemization without significantly compromising coupling efficiency.[1]
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis on a resin support.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIEA or 2,4,6-collidine
-
DMF or ACN
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (for washing)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF or ACN. Add the base (6 equivalents of DIEA or 3 equivalents of 2,4,6-collidine). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Amide Bond Formation using this compound
This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine (or amine salt)
-
This compound
-
DIEA or 2,4,6-collidine
-
ACN or DMF
-
Ethyl acetate (for workup)
-
1M HCl, saturated NaHCO₃, and brine (for workup)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) and this compound (1.05 equivalents) in ACN or DMF.
-
Base Addition: Add the base (2 equivalents of DIEA or 1.1 equivalents of 2,4,6-collidine).
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture. If the amine is used as a salt (e.g., hydrochloride), an additional equivalent of base is required.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 1-3 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous solubility of this compound byproducts facilitates their removal during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis utilizing this compound as the coupling reagent.
Caption: Workflow for a single amino acid coupling cycle in SPPS using this compound.
Logical Relationship of Factors Affecting this compound Coupling Outcome
This diagram illustrates the interplay of key experimental parameters and their impact on the desired outcomes of a this compound-mediated coupling reaction.
Caption: Key factors influencing the success of this compound coupling reactions.
References
Application Notes and Protocols for the Preparation of COMU Stock Solutions in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt coupling reagent widely employed in peptide synthesis and other amidation reactions.[1][2] It offers significant advantages over traditional benzotriazole-based reagents, including superior efficiency, enhanced safety, and greater solubility in common organic solvents.[1][3] Proper preparation of a this compound stock solution is a critical first step to ensure the success and reproducibility of synthetic protocols. The high reactivity of this compound, however, contributes to its limited stability in certain solvents, making the choice of solvent and storage conditions paramount.[4][5] Notably, while highly soluble in Dimethylformamide (DMF), this compound exhibits poor stability in this solvent.[4][5] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to maximize its efficacy and lifespan.
Chemical Properties and Solubility Overview
This compound's morpholino group contributes to its high solubility and reactivity.[2] Its by-products are water-soluble, which simplifies purification processes, particularly in solution-phase synthesis.[2][3] While this compound is celebrated for its ability to suppress racemization, its stability in solution is a key consideration for its use in automated synthesizers where reagents may be stored for extended periods.[1][5]
Quantitative Data Summary
The selection of an appropriate solvent is crucial for the stability of this compound stock solutions. The following table summarizes the solubility and stability of this compound in various solvents commonly used in peptide synthesis.
| Solvent | Molar Solubility | Stability | Notes |
| Dimethylformamide (DMF) | High (up to 1.5 M)[6] | Low (stable for only a few hours)[4][5] | Not recommended for stock solutions intended for storage or use in automated synthesizers due to rapid degradation.[4][5] |
| Acetonitrile (ACN) | Good | High (>90% stable after 5 days)[4][5] | A recommended solvent for preparing stable stock solutions. Compatible with ChemMatrix resin.[5] |
| γ-Valerolactone (GVL) | Good | High (>80% stable after 5 days)[5] | A green solvent alternative that is compatible with both polystyrene and ChemMatrix resins.[4][5] |
Experimental Protocols
Materials and Equipment
-
This compound reagent
-
Anhydrous solvent (Acetonitrile or γ-Valerolactone recommended)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (e.g., volumetric flask, vial with a septum-lined cap)
-
Magnetic stirrer and stir bar (optional)
-
Syringes and needles
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 0.5 M this compound stock solution in Acetonitrile (ACN). The concentration can be adjusted as needed.
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Purge the vial that will contain the stock solution with an inert gas (e.g., nitrogen or argon) for several minutes to displace any air and moisture.
-
Weighing this compound: In a dry environment, accurately weigh the required amount of this compound. For a 10 mL solution of 0.5 M this compound, 2.14 g is needed (Molar Mass of this compound = 428.27 g/mol ).[3]
-
Dissolution: Transfer the weighed this compound to the prepared vial. Using a syringe, add the desired volume of anhydrous ACN to the vial.
-
Mixing: If necessary, gently swirl the vial or use a magnetic stirrer to ensure the this compound is completely dissolved.
-
Storage: Once fully dissolved, blanket the headspace of the vial with inert gas before sealing it tightly with a septum-lined cap. Store the solution at 2-8°C, protected from light.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation and use of a this compound stock solution in a typical peptide coupling reaction.
Caption: Workflow for this compound stock solution preparation and use in synthesis.
Logical Relationships in Solvent Selection
This diagram outlines the decision-making process for selecting an appropriate solvent for this compound stock solutions based on stability and application.
Caption: Decision tree for selecting a this compound solvent.
Safety and Handling
-
This compound is a chemical reagent and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is considered to have a better safety profile than benzotriazole-based reagents like HATU and HBTU, which have been reported to have explosive properties.[2]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
The preparation of a stable and effective this compound stock solution is achievable with careful consideration of the solvent and adherence to proper handling and storage techniques. For applications requiring the storage of the coupling reagent, particularly in automated peptide synthesis, the use of ACN or GVL is strongly recommended over DMF to mitigate degradation and ensure consistent performance. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
COMU: Advanced Coupling Reagent for the Synthesis of Complex Peptides
Application Note AP0724
Introduction
The synthesis of complex peptides, including those with sterically hindered amino acids, hydrophobic sequences, or susceptibility to racemization, presents a significant challenge in drug discovery and proteomics research. The choice of coupling reagent is critical to the success of these syntheses, directly impacting yield, purity, and stereochemical integrity. COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has demonstrated exceptional performance in the synthesis of complex peptides.[1] It is based on OxymaPure® as a leaving group, which provides a superior safety profile compared to benzotriazole-based reagents like HBTU and HATU, which are potentially explosive.[1] This application note details the advantages of this compound, provides quantitative data on its performance, and offers detailed protocols for its use in Solid-Phase Peptide Synthesis (SPPS).
Key Advantages of this compound
This compound offers several distinct advantages over traditional coupling reagents, making it particularly well-suited for the synthesis of complex and "difficult" peptide sequences:
-
High Coupling Efficiency: this compound has shown coupling efficiencies comparable to or greater than HATU, one of the most potent commercially available coupling reagents.[2][3] Its high reactivity is attributed to the dimethylmorpholino core and the excellent leaving group ability of the Oxyma moiety.
-
Reduced Racemization: this compound is celebrated for its remarkable ability to suppress racemization, ensuring the stereochemical integrity of the final peptide product.[4][5] This is particularly crucial when incorporating amino acids prone to epimerization.
-
Enhanced Safety Profile: As an Oxyma-based reagent, this compound does not contain the potentially explosive benzotriazole moiety found in HBTU and HATU, making it a safer alternative for laboratory use.[1][6]
-
Excellent Solubility: this compound exhibits outstanding solubility in common SPPS solvents like DMF, allowing for the preparation of more concentrated solutions, which can improve reaction kinetics and streamline workflows.[2][4]
-
Water-Soluble Byproducts: The byproducts of this compound are water-soluble, simplifying the purification of the final peptide through straightforward extraction.[1][4]
-
Visual Reaction Monitoring: A unique feature of this compound is the ability to visually monitor the reaction progress. The reaction solution changes color upon addition of a base and becomes colorless or yellow upon completion, depending on the base used.[1][3]
-
Microwave-Assisted SPPS Compatibility: this compound is highly effective in microwave-assisted SPPS, often leading to faster reactions and higher yields compared to conventional methods.[1][7]
-
Effective with a Single Equivalent of Base: this compound performs exceptionally well in the presence of only one equivalent of a base, which is advantageous in minimizing base-mediated side reactions.[3][8]
Data Presentation
The performance of this compound has been evaluated in the synthesis of several "difficult" peptide sequences. The following tables summarize the quantitative data from these studies, comparing this compound to other common coupling reagents.
Table 1: Synthesis of the Aib-Enkephalin Derivative (H-Tyr-Aib-Aib-Phe-Leu-NH₂)
This peptide is challenging due to the presence of two consecutive sterically hindered α,α-disubstituted amino acids (Aib).
| Coupling Reagent | Base | % des-Aib byproduct | Crude Product Purity (%) | Reference |
| This compound | 2 equiv. DIEA | 0.26 | 99.74 | [1] |
| HDMA | 2 equiv. DIEA | 1.0 | Not Reported | [1] |
| HDMB | 2 equiv. DIEA | 10.0 | Not Reported | [1] |
Table 2: Comparative Efficiency in the Synthesis of Difficult Sequences
A study comparing this compound, HBTU, and HCTU in the Boc-SPPS of sequences like ACP(65-74) yielded the following observations.[9][10][11]
| Resin Type | Coupling Reagent Efficiency Ranking | Observations | Reference |
| Polystyrene-based resins | HCTU ≥ HBTU > this compound | This compound was found to be less effective than the benzotriazole-based reagents on this traditional resin type. | [9][10][11] |
| Polyethylene glycol (PEG) based resins | HCTU ≥ HBTU > this compound (more comparable yields) | The coupling yields for all three reagents were more similar when using PEG resins. | [9][10] |
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in Fmoc-based Solid-Phase Peptide Synthesis. Optimization may be required for specific peptide sequences.
General Protocol for this compound-mediated SPPS
This protocol describes a single coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (2 times), and DMF (2 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with this compound (e.g., 3 equivalents of each relative to resin loading) and a base like DIEA (e.g., 6 equivalents) in DMF.
-
Allow the activation mixture to stand for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For hindered amino acids, a double coupling of 1 hour each may be necessary.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol for the Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ using this compound
This protocol is adapted from the successful synthesis of the challenging Aib-enkephalin derivative.[1]
-
Resin: Fmoc-Rink-Amide resin (e.g., 100 mg, 0.59 mmol/g loading).
-
Amino Acids and Reagents: 3 equivalents of Fmoc-amino acid, 3 equivalents of this compound, and 6 equivalents of DIEA relative to the resin loading.
-
Deprotection: Treat with 20% piperidine in DMF for 7 minutes.
-
Washing between steps: DMF, DCM, DMF.
-
Coupling:
-
Pre-activate the Fmoc-amino acid, this compound, and DIEA in DMF for 1-2 minutes.
-
Add the mixture to the resin.
-
Allow to couple for 30 minutes.
-
For the Aib-Aib coupling, perform a double coupling (2 x 1 hour).
-
-
Cleavage: Standard TFA cleavage cocktail.
-
Analysis: Analyze the crude product by HPLC. The expected purity is >99%.
Visualizations
This compound-Mediated Peptide Coupling Workflow
The following diagram illustrates the key steps in a this compound-mediated coupling cycle within a standard SPPS workflow.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for COMU in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can circumvent issues encountered in linear solid-phase peptide synthesis (SPPS), such as cumulative yield loss and the aggregation of long peptide chains. The success of fragment condensation hinges on the efficiency and stereochemical integrity of the coupling step. A key challenge in this process is the risk of racemization at the C-terminal amino acid of the carboxylic acid fragment, which can lead to diastereomeric impurities that are difficult to separate.
COMU, 1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate, is a third-generation uronium-type coupling reagent that has emerged as a highly effective tool for peptide synthesis.[1] It is based on the non-explosive and less allergenic Oxyma Pure leaving group, offering a safer alternative to benzotriazole-based reagents like HBTU and HATU.[1][2][3] this compound has demonstrated superior performance in terms of coupling efficiency and suppression of racemization, making it an excellent candidate for the demanding application of peptide fragment condensation.[2] This document provides detailed application notes and protocols for the use of this compound in both solid-phase and solution-phase peptide fragment condensation.
Advantages of this compound for Fragment Condensation
This compound offers several distinct advantages that make it particularly well-suited for the coupling of peptide fragments:
-
High Coupling Efficiency: this compound is a highly reactive uronium salt, leading to rapid and efficient amide bond formation, even with sterically hindered or aggregation-prone peptide fragments.[2] Its coupling efficiency is comparable to that of HATU.[3]
-
Reduced Racemization: Oxyma-based reagents like this compound are known to minimize racemization during peptide coupling.[2][3] This is especially critical in fragment condensation where the C-terminal amino acid of the acylating fragment is highly susceptible to epimerization.
-
Enhanced Safety Profile: this compound is not based on the potentially explosive 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), making it a safer alternative for laboratory and large-scale synthesis.[1] It is also reported to have a reduced allergenic potential compared to HBTU/TBTU.[3]
-
Improved Solubility: this compound exhibits good solubility in a wide range of solvents commonly used in peptide synthesis, including greener alternatives to DMF and DCM.[2]
-
Water-Soluble Byproducts: The byproducts of this compound are water-soluble, simplifying purification, particularly in solution-phase synthesis.[1]
-
Visual Reaction Monitoring: The reaction progress can often be monitored by a color change, providing a useful visual cue for reaction completion.[2]
-
Reduced Base Requirement: this compound can perform effectively with only one equivalent of base, which can be beneficial in minimizing base-catalyzed side reactions like racemization.[1][2]
Data Presentation: Performance of this compound in Demanding Couplings
Table 1: Racemization Study in a Model Tripeptide Synthesis
This table presents data on the yield and percentage of the DL-diastereomer formed during the synthesis of Z-Phe-Val-Pro-NH2, a model peptide susceptible to racemization.
| Entry | Coupling Reagent | Yield (%) | DL (%) |
| 1 | HBTU | 93 | 7.1 |
| 2 | HATU | 96 | 4.2 |
| 3 | This compound | 98 | 1.2 |
| 4 | TOMBU | 99 | 1.1 |
| 5 | COMBU | 93 | 1.3 |
| Data adapted from a study on novel uronium-type peptide coupling reagents. Couplings were performed in solution phase without pre-activation using two equivalents of base.[4] |
The data clearly indicates that this compound leads to significantly lower racemization compared to the commonly used HBTU and HATU reagents, while maintaining a very high coupling yield.
Table 2: Coupling Efficiency in a Difficult Peptide Sequence
This table shows the product composition from the solid-phase synthesis of H-Tyr-MeLeu-MeLeu-Phe-Leu-NH2, where the last two residues were coupled for only 5 minutes to highlight differences in reagent efficiency. The coupling of N-methylated amino acids is known to be challenging, mimicking the steric hindrance often encountered in fragment condensation.
| Coupling Reagent | % Correct Product | % Deletion (-MeLeu) | % Deletion (-MeLeu, -Phe) | % Capping |
| HBTU | 16 | 7 | 77 | 0 |
| HATU | 16 | 7 | 77 | 0 |
| TOTU | 58 | 2 | 35 | 5 |
| This compound | 47 | 4 | 40 | 9 |
| Ezracom | 50 | 5 | 36 | 9 |
| HDMC | 46 | 7 | 21 | 24 |
| Data adapted from the Novabiochem® Coupling Reagents guide. The data highlights the relative efficiencies of different coupling reagents in a challenging synthesis.[5] |
This data demonstrates that this compound is a highly efficient coupling reagent for sterically hindered amino acids, outperforming HBTU and HATU under these challenging and time-limited conditions. This high reactivity is a significant advantage when coupling large peptide fragments, where reaction times can be slow.
Chemical Mechanism and Experimental Workflows
Mechanism of this compound-Mediated Amide Bond Formation
The high reactivity of this compound stems from its uronium salt structure. In the presence of a base, the carboxylic acid of the peptide fragment attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive Oxyma-O-acylisouronium intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the other peptide fragment, resulting in the formation of the desired amide bond and the release of water-soluble byproducts.
Caption: Mechanism of this compound-mediated peptide bond formation.
Experimental Workflow for this compound-Mediated Fragment Condensation
The following diagram outlines a typical workflow for a peptide fragment condensation experiment using this compound, applicable to both solid-phase and solution-phase approaches with minor modifications.
Caption: General workflow for peptide fragment condensation using this compound.
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase fragment condensation using this compound. Optimization of solvent, temperature, reaction time, and stoichiometry may be necessary depending on the specific peptide fragments.
Protocol 1: Solution-Phase Fragment Condensation
This protocol is suitable for coupling two protected peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid (Fragment A)
-
C-terminally protected peptide fragment with a free N-terminal amine (Fragment B)
-
This compound
-
Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DCM)
-
Ethyl acetate (EtOAc)
-
1 N HCl (aq)
-
1 N NaHCO3 (aq)
-
Saturated NaCl (aq) (brine)
-
Anhydrous MgSO4 or Na2SO4
-
HPLC for reaction monitoring and purification
Procedure:
-
Fragment Preparation: Dissolve Fragment A (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Reagent Addition: To the solution of Fragment A, add this compound (1.1 eq.) and DIEA (2.0 eq.). If Fragment B is in the form of a salt (e.g., HCl or TFA salt), an additional equivalent of base may be required.
-
Activation (Optional): The mixture can be stirred at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Coupling: Add a solution of Fragment B (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by analytical HPLC until consumption of the limiting fragment is observed. Reaction times can vary from a few hours to overnight depending on the fragments.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected peptide.
-
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
-
Characterization: Characterize the purified, coupled fragment by mass spectrometry and, if necessary, NMR.
Protocol 2: Solid-Phase Fragment Condensation
This protocol describes the coupling of a protected peptide fragment to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
This compound
-
Diisopropylethylamine (DIEA) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or a solvent mixture optimized for fragment solubility (e.g., DMF/DCM, NMP)
-
Dichloromethane (DCM)
-
HPLC for analysis of the cleaved peptide
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF and DCM.
-
Fragment Solution Preparation: In a separate vessel, dissolve the N-protected peptide fragment (1.5-3.0 eq. relative to the resin loading) in a minimal amount of anhydrous DMF.
-
Activation: Add this compound (1.5-3.0 eq.) and DIEA (3.0-6.0 eq.) to the dissolved peptide fragment. Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated fragment solution to the swelled and deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature. The coupling time can range from 2 hours to overnight. A ninhydrin test can be used to monitor the reaction progress. For difficult couplings, a second addition of the activated fragment may be necessary.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Further Synthesis or Cleavage: Proceed with the next deprotection and coupling cycle if further fragments are to be added. Otherwise, cleave the final peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based).
-
Analysis and Purification: Analyze the crude cleaved peptide by analytical HPLC and purify using preparative HPLC.
Conclusion
This compound is a highly effective and safe coupling reagent for peptide synthesis, offering significant advantages for the challenging task of fragment condensation. Its high reactivity, coupled with its ability to suppress racemization, makes it an ideal choice for producing high-purity, complex peptides. The protocols provided herein offer a starting point for the successful implementation of this compound in both solution-phase and solid-phase fragment condensation strategies. Researchers and drug development professionals can leverage the benefits of this compound to streamline the synthesis of long and difficult peptide sequences, accelerating the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis (MAPS) with COMU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the third-generation coupling reagent COMU, (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), in microwave-assisted solid-phase peptide synthesis (SPPS). The combination of microwave energy and the high reactivity and safety profile of this compound offers a potent and efficient methodology for the rapid synthesis of peptides, including those with challenging sequences.[1][2]
Introduction to this compound in Microwave-Assisted Peptide Synthesis
Microwave-assisted peptide synthesis has emerged as a crucial technique for accelerating peptide chain elongation, significantly reducing synthesis times from hours to minutes for each coupling cycle.[3][4] The efficiency of this process is highly dependent on the choice of coupling reagent. This compound is an Oxyma-based uronium salt that offers several advantages over traditional benzotriazole-based reagents like HBTU and HATU, making it particularly well-suited for microwave applications.[5][6]
Key Advantages of this compound:
-
High Coupling Efficiency: this compound has demonstrated superior performance in the synthesis of sterically hindered and complex peptide sequences.[2]
-
Reduced Racemization: The use of this compound, especially with certain base protocols, can minimize the risk of racemization, a critical factor in producing high-purity peptides.[6]
-
Enhanced Safety Profile: this compound is based on OxymaPure, a non-explosive and less hazardous alternative to HOBt and HOAt, which are components of older coupling reagents.[5][6]
-
Improved Solubility: this compound exhibits better solubility in a wider range of solvents compared to HBTU and HATU.[6]
-
Visual Reaction Monitoring: The reaction progress can often be monitored by a color change, providing a useful visual cue during synthesis.
Comparative Performance Data
The selection of a coupling reagent is critical for the success of peptide synthesis. The following tables summarize the comparative performance of this compound against other common coupling reagents in both conventional and microwave-assisted SPPS.
| Coupling Reagent | Peptide Sequence | Synthesis Method | Key Finding | Purity/Yield | Reference |
| This compound | H-Tyr-Aib-Aib-Phe-Leu-NH2 | Manual SPPS | Significantly lower byproduct formation | 0.26% des-Aib | [7] |
| HATU | H-Tyr-Aib-Aib-Phe-Leu-NH2 | Manual SPPS | Higher byproduct formation | 17% des-Aib | [7] |
| HBTU | H-Tyr-Aib-Aib-Phe-Leu-NH2 | Manual SPPS | Highest byproduct formation | 53% des-Aib | [7] |
| This compound | Aib-containing pentapeptide | Microwave-assisted SPPS | "Considerably better" performance | Not specified | [2] |
| HATU/HBTU | Aib-containing pentapeptide | Microwave-assisted SPPS | Less effective than this compound | Not specified | [2] |
| This compound | Difficult sequences (ACP(65-74), etc.) | Boc-SPPS | Less effective on polystyrene resins | Lower coupling yields | [8] |
| HCTU/HBTU | Difficult sequences (ACP(65-74), etc.) | Boc-SPPS | More effective on polystyrene resins | Higher coupling yields | [8] |
| This compound | Difficult sequences (ACP(65-74), etc.) | Boc-SPPS with PEG resin | Comparable performance to HCTU/HBTU | Similar coupling yields | [8] |
Experimental Protocols
The following are generalized protocols for microwave-assisted peptide synthesis using this compound. It is recommended to optimize these protocols based on the specific peptide sequence and the microwave synthesizer being used.
General Microwave-Assisted SPPS Protocol with this compound
This protocol is suitable for most standard peptide syntheses on a compatible microwave peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIEA) or a less basic amine like sym-collidine to minimize racemization[5][9]
-
N-Methyl-2-pyrrolidone (NMP) is recommended over Dimethylformamide (DMF) for microwave synthesis to avoid formylation side reactions[7]
-
Piperidine solution in NMP (e.g., 20%) for Fmoc deprotection
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang)
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
Protocol:
-
Resin Swelling: Swell the resin in NMP for at least 30 minutes before the first amino acid coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP.
-
Microwave irradiation: 3 minutes at a controlled temperature (e.g., 75°C).[3]
-
Wash the resin thoroughly with NMP.
-
-
Amino Acid Coupling:
-
Prepare the activation solution:
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
DIEA (6-10 equivalents)
-
-
Dissolve the reagents in NMP. A brief pre-activation of 1-2 minutes can be beneficial.[7]
-
Add the activation solution to the resin.
-
Microwave irradiation: 5 minutes at a controlled temperature (e.g., 80°C, may be lowered to 50°C for sensitive amino acids like Cys and His to limit racemization).[9]
-
Wash the resin thoroughly with NMP.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Difficult or Sterically Hindered Couplings
For challenging sequences, such as those containing Aib or other sterically hindered amino acids, modifications to the general protocol may be necessary.
Modifications:
-
Double Coupling: After the initial 5-minute coupling step, drain the reaction vessel and add a fresh solution of activated amino acid for a second 5-minute microwave irradiation.
-
Increased Equivalents: Increase the equivalents of the amino acid, this compound, and base to 10-fold relative to the resin loading.[2]
-
Higher Temperature: For particularly difficult couplings, the temperature may be cautiously increased, while monitoring for potential side reactions.
Visualizations
General Workflow for Microwave-Assisted SPPS
Caption: General workflow for microwave-assisted solid-phase peptide synthesis (SPPS).
Amino Acid Activation with this compound
Caption: Activation of an amino acid with this compound to form an active ester for peptide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Base Selection for COMU-Mediated Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent renowned for its high efficiency, low rates of epimerization, and enhanced safety profile compared to traditional benzotriazole-based reagents like HBTU and HATU.[1][2][3] A key factor in harnessing the full potential of this compound is the judicious selection of an appropriate base. The base plays a critical role in the deprotonation of the carboxylic acid, facilitating its activation by this compound, and influencing reaction kinetics, yield, and the preservation of stereochemical integrity.[4][5]
These notes provide a comprehensive guide to selecting the optimal base for this compound-mediated coupling reactions, supported by quantitative data, detailed protocols, and mechanistic diagrams.
The Role of the Base in this compound-Mediated Coupling
In a this compound-mediated coupling reaction, the primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of the this compound reagent to form a highly reactive O-acylisourea intermediate. This activated ester rapidly reacts with the amine component to form the desired amide bond.
The choice of base influences several aspects of the reaction:
-
Activation Rate: The strength and steric properties of the base can affect the rate of carboxylate formation and, consequently, the overall reaction speed.[6]
-
Racemization: For chiral carboxylic acids, particularly amino acids in peptide synthesis, the base can promote epimerization through the formation of an oxazolone intermediate.[4] Sterically hindered, non-nucleophilic bases are often preferred to minimize this side reaction.[7]
-
Side Reactions: An inappropriate base can lead to undesired side reactions, such as the decomposition of the coupling reagent or modifications to sensitive functional groups.
Interestingly, this compound can perform effectively with just one equivalent of base, unlike HBTU or HATU which typically require two.[1][2][8] This is attributed to the hydrogen bond acceptor effect within the this compound molecule.[1]
Visualizing the Mechanism and Workflow
The following diagram illustrates the general mechanism of a this compound-mediated amide bond formation, highlighting the crucial role of the base.
This decision tree provides a logical workflow for selecting an appropriate base based on key experimental parameters.
Common Bases and Their Properties
The selection of a base is a critical parameter. Tertiary amines are generally used due to their non-nucleophilic nature.[4] The most common choices are N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and the more sterically hindered base 2,4,6-trimethylpyridine (TMP).
| Base | Abbreviation | pKa (Conjugate Acid) | Key Characteristics |
| N,N-Diisopropylethylamine | DIPEA (Hünig's base) | ~10.7 | Strong, non-nucleophilic, widely used. Can sometimes promote racemization with sensitive substrates. |
| N-Methylmorpholine | NMM | ~7.4 | Less basic than DIPEA, often associated with lower racemization rates. Good general-purpose base. |
| 2,4,6-Trimethylpyridine | TMP | ~7.4 | Sterically hindered, effective in suppressing racemization, particularly with sensitive or glycosylated amino acids.[7][9] |
| 2,6-Lutidine | - | ~6.7 | Sterically hindered, non-nucleophilic. Used in "green chemistry" protocols with this compound to great effect.[1] |
Quantitative Data: Base Performance Comparison
The following tables summarize data from studies comparing the effectiveness of different bases in specific this compound-mediated coupling reactions.
Table 1: Synthesis of a Demanding Leu-Enkephalin Derivative (H-Tyr-Aib-Aib-Phe-Leu-NH₂)[9]
This synthesis is challenging due to the sterically hindered Aib (α-aminoisobutyric acid) residues. The key metric for failure is the formation of a "des-Aib" peptide, indicating an incomplete coupling.
| Base (Equivalents) | Coupling Reagent | % Des-Aib (Deletion Peptide) | Interpretation |
| DIPEA (2 equiv.) | This compound | 0.26% | Very high efficiency, minimal failed coupling. |
| DIPEA | HDMA | 1% | Lower efficiency than this compound. |
| DIPEA | HDMB | 10% | Significantly lower efficiency. |
| DIPEA | HATU | 17% | Much lower efficiency than this compound under these conditions. |
| DIPEA | HBTU | 53% | Very poor efficiency for this hindered coupling. |
Note: HDMA and HDMB are other coupling reagents.
Table 2: General Racemization Control in Peptide Synthesis[9]
While specific quantitative tables for this compound vs. bases are sparse, the literature consistently recommends hindered bases for minimizing racemization. Using TMP instead of DIPEA with this compound can provide good yields while reducing racemization.[9]
| Base | Typical Application | Racemization Potential |
| DIPEA | General purpose, fast reactions | Higher |
| NMM | General purpose, sensitive substrates | Lower |
| TMP | Racemization-prone amino acids | Lowest |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve Substrates: In an appropriate flask, dissolve the N-protected amino acid (1.0 equiv.) and the amine component (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or CH₂Cl₂). If the amine component is a hydrochloride salt, use 1.5 equivalents of the base.
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Base: Add the selected base (e.g., DIPEA, 2.0 equiv. or TMP, 2.0 equiv.). For standard, non-sensitive couplings, 1.0 equivalent of base may be sufficient with this compound.[1][2]
-
Add this compound: Add this compound (1.0 equiv.) to the stirred solution. The reaction can often be monitored by a color change.[3][10]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl (brine). The aqueous solubility of this compound byproducts facilitates this purification step.[2][3]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
This protocol is designed for manual solid-phase synthesis on a resin support.
-
Resin Preparation: Swell the amino-functionalized resin in DMF for 30-60 minutes.
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3.0 equiv. relative to resin loading), this compound (3.0 equiv.), and the chosen base (e.g., DIPEA or NMM, 6.0 equiv.) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling: Add the activation mixture to the drained resin. Agitate the mixture for 10-30 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended to 1 hour, or a double coupling may be performed.[9][10]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Deprotection: Proceed to the N-terminal deprotection step (e.g., with piperidine for Fmoc-SPPS) before the next coupling cycle.
Conclusion
The selection of a base is a critical determinant of success in this compound-mediated coupling reactions. While DIPEA is a robust and common choice for maximizing reaction rates, more sterically hindered and less basic alternatives like TMP and 2,6-Lutidine are superior for suppressing racemization, especially in the synthesis of complex peptides or with sensitive substrates.[7][9] The unique ability of this compound to function efficiently with only one equivalent of base offers an additional strategy for minimizing side reactions.[2] By carefully considering the substrate's sensitivity to racemization and steric hindrance, researchers can select the optimal base to achieve high yields and purity in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Minimizing Racemization with COMU Coupling: A Technical Support Guide
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on minimizing racemization during peptide synthesis when using COMU as a coupling reagent. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it recommended for minimizing racemization?
A1: this compound, or (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-based coupling reagent. It is highly regarded for its efficiency and its ability to suppress racemization during peptide bond formation.[1][2] Its structure incorporates an OxymaPure leaving group, which is less hazardous and more effective at preventing loss of stereochemical integrity compared to the benzotriazole-based leaving groups found in older reagents like HBTU and HATU.[1][2] The morpholino group in this compound also enhances its solubility and performance.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: Racemization in peptide synthesis, the undesirable conversion of an L-amino acid to a mixture of L- and D-isomers, primarily occurs through two pathways:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the incoming amino acid on the achiral oxazolone intermediate results in a mixture of stereoisomers.
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate. Tautomerization of this achiral enolate back to the activated acid can result in racemization.
Urethane-protected amino acids, such as those with Fmoc and Boc protecting groups, are generally more resistant to racemization via the oxazolone pathway. However, the risk increases with prolonged exposure to base and with certain amino acids.
Q3: How does this compound help in minimizing racemization?
A3: this compound minimizes racemization through several key features of its design and reaction mechanism:
-
Efficient Activation and Coupling: this compound rapidly activates the carboxylic acid, leading to faster coupling rates. Shorter reaction times reduce the window of opportunity for the activated amino acid to undergo racemization.
-
Oxyma-Based Leaving Group: The OxymaPure leaving group is an excellent electron-withdrawing group, which favors the desired aminolysis reaction over the competing racemization pathways.
-
Reduced Base Requirement: this compound can be used effectively with weaker bases or a reduced stoichiometry of base (as low as one equivalent), which significantly lowers the risk of base-catalyzed racemization.[2]
Troubleshooting Guide: Racemization with this compound Coupling
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High levels of epimerization detected by HPLC or chiral analysis. | Excess or overly strong base: Strong bases like DIEA, especially in excess, can promote oxazolone formation or direct enolization. | • Reduce the amount of base to 1-2 equivalents. • Switch to a weaker, non-nucleophilic base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM). |
| Prolonged pre-activation time: Allowing the amino acid and this compound to pre-activate for an extended period before adding the amine component increases the time the activated species is exposed to conditions that can cause racemization. | • Minimize the pre-activation time. For most amino acids, 1-2 minutes is sufficient. For highly sensitive amino acids, consider adding this compound directly to the mixture of the carboxylic acid and amine without a pre-activation step. | |
| Inappropriate solvent: The polarity of the solvent can influence the rate of racemization. DMF, while a common solvent, can sometimes promote epimerization. | • Consider using alternative solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN), which have been shown to reduce racemization in some cases. | |
| High reaction temperature: Elevated temperatures can accelerate racemization. | • Perform the coupling reaction at room temperature or, for particularly sensitive couplings, at 0°C. | |
| Amino acid susceptibility: Certain amino acids, such as histidine (His) and cysteine (Cys), are more prone to racemization. | • For His, ensure the imidazole nitrogen is protected (e.g., with a Trt or Boc group). • For Cys, use a suitable side-chain protecting group (e.g., Trt) and consider using a less activating coupling protocol if racemization persists. |
Quantitative Data: Racemization Levels with Different Coupling Reagents
The following tables summarize the percentage of the DL-isomer (racemized product) observed in model peptide syntheses, comparing this compound with other common coupling reagents.
Table 1: Racemization in the Synthesis of Z-Phg-Pro-NH₂ (Solution Phase)
| Coupling Reagent | Yield (%) | DL Isomer (%) |
| This compound | 98 | 1 |
| TOMBU | 99 | 1 |
| COMBU | 93 | 1 |
| HATU | 96 | 4 |
| HBTU | 93 | 7 |
Conditions: Couplings were performed without pre-activation using two equivalents of DIEA in DMF at room temperature. Z-Phg-OH is highly susceptible to racemization.[3]
Table 2: Racemization in the Segment Coupling of Z-Phe-Val-OH with H-Pro-NH₂ (Solution Phase)
| Coupling Reagent | Yield (%) | LDL Isomer (%) |
| This compound | 98 | 14 |
| TOMBU | 92 | 13 |
| COMBU | 91 | 17 |
| HATU | 98 | 7 |
| HBTU | 97 | 30 |
Conditions: Couplings were performed without pre-activation using two equivalents of DIEA in DMF at room temperature. This model is prone to racemization due to oxazolone formation.[3]
Experimental Protocols
Low-Racemization Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol is designed for the manual synthesis of peptides on a solid support, with specific recommendations to minimize racemization.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Resin (e.g., Rink Amide or Wang resin)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Add the base (TMP or NMM, 6 equivalents) to the amino acid/COMU solution.
-
Pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide is then cleaved from the resin and deprotected using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Visualizing the Chemistry
This compound Activation and Peptide Bond Formation
Caption: Workflow of this compound-mediated peptide coupling.
Racemization via Oxazolone Formation
Caption: The oxazolone pathway is a major cause of racemization.
Troubleshooting Workflow for Racemization
Caption: A step-by-step guide to troubleshooting racemization.
References
Troubleshooting Low Coupling Efficiency with COMU: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the coupling reagent COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a third-generation uronium-type coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1][2] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group and a morpholino carbon skeleton.[1][2] this compound is favored for its high efficiency, low rate of racemization, and improved safety profile compared to benzotriazole-based reagents like HBTU and HATU, as it is not explosive and has a reduced allergenic potential.[2][3][4][5] Its by-products are water-soluble, simplifying purification, particularly in solution-phase synthesis.[1][2]
Q2: How does this compound's performance compare to other common coupling reagents?
This compound generally exhibits coupling efficiencies comparable to or even exceeding those of HATU, and significantly better than HBTU, especially in the synthesis of challenging sequences.[1][3][5] However, its effectiveness can be influenced by the specific reaction conditions and peptide sequence.[6]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Coupling Efficiency | Racemization Tendency | Safety Profile | By-product Solubility |
| This compound | High to Very High[1][3][4] | Low[3][7] | Non-explosive, less allergenic[1][2][5] | Water-soluble[1][2] |
| HATU | Very High[5] | Low | Potentially explosive[5] | Water-soluble |
| HBTU | High | Moderate | Potentially explosive[5] | Water-soluble |
| DCC | Moderate | High | Not applicable | Poorly soluble (DCU)[8] |
Q3: What are the optimal conditions for using this compound?
For solid-phase peptide synthesis (SPPS), a typical protocol involves pre-activating the N-protected amino acid (3 equivalents) with this compound (3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in a solvent such as DMF for 1-2 minutes before adding to the resin.[1][7] For solution-phase synthesis, equimolar amounts of the N-protected amino acid, the amino component, and this compound are often used with 2-3 equivalents of a base.[7]
Troubleshooting Guide
Problem: Low or incomplete coupling reaction.
This is one of the most common issues encountered during peptide synthesis. The following sections outline potential causes and solutions.
Possible Cause 1: Suboptimal Base Concentration
The type and amount of base used can significantly impact this compound's efficiency. While this compound can perform well with just one equivalent of base, sterically hindered couplings may require optimization.[2][3]
Solution:
-
Verify Base Equivalents: Ensure the correct equivalents of base are being used. For SPPS, a common starting point is 2 equivalents of base per equivalent of amino acid.
-
Consider an Alternative Base: If racemization is a concern, or if coupling remains inefficient, consider using a less basic but sterically hindered base like 2,4,6-trimethylpyridine (TMP) in place of DIEA.[1]
-
Monitor Reaction Progress: The reaction mixture often changes color during the coupling process, and a return to a colorless or yellow solution can indicate completion.[1][3][7]
Possible Cause 2: Inappropriate Pre-activation Time
The active ester generated by this compound is highly reactive and can be susceptible to side reactions or hydrolysis if the pre-activation time is too long.[1]
Solution:
-
Minimize Pre-activation Time: For most amino acids, the activation with this compound is nearly instantaneous.[1] Keep the pre-activation time to a minimum (e.g., 1-2 minutes) before adding the mixture to the amine component.
Possible Cause 3: Steric Hindrance
Coupling of sterically hindered amino acids (e.g., Aib, Val, Ile) or coupling to a sterically hindered N-terminal amino acid on the resin can be challenging.
Solution:
-
Increase Coupling Time: Extend the reaction time for the coupling step. For difficult couplings, a double coupling (repeating the coupling step with a fresh portion of activated amino acid) may be necessary.[1]
-
Microwave-Assisted Synthesis: The combination of this compound and microwave irradiation has been shown to improve coupling efficiency and reduce reaction times, especially for difficult sequences.[1]
Possible Cause 4: Side Reactions
Several side reactions can occur during the activation and coupling steps, leading to a lower yield of the desired peptide.
Solution:
-
δ-Lactam Formation (Arginine): When activating Arginine, δ-lactam formation can occur, preventing its incorporation into the peptide chain. Using an arginine derivative with a protected side chain (e.g., Pbf) can minimize this.
-
Aspartimide Formation (Aspartic Acid): Aspartic acid is prone to forming a stable five-membered ring (aspartimide), especially at elevated temperatures or with prolonged exposure to base. Use of protecting groups like O-t-butyl (OtBu) on the side chain can reduce this.
-
Guanidinylation of the N-terminus: Uronium-based reagents like this compound can sometimes react with the free N-terminal amine of the growing peptide chain, leading to chain termination. This is more likely if the carboxyl activation is slow. Ensuring rapid and efficient coupling can minimize this side reaction.
Experimental Protocols
Protocol 1: Quantitative Ninhydrin (Kaiser) Test for Monitoring Coupling Efficiency
This protocol is used to qualitatively assess the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Preparation: Take a small sample of the resin (a few beads) after the coupling step and wash thoroughly with DMF and then DCM.
-
Reagent Preparation:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Test Procedure:
-
Add 2-3 drops of each reagent to the resin sample in a small glass test tube.
-
Heat the tube at 100°C for 5 minutes.
-
-
Result Interpretation:
-
Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Protocol 2: Small-Scale Test Coupling to Optimize Conditions
Before committing to a large-scale synthesis, perform small-scale test couplings to optimize conditions for a particularly difficult coupling step.
-
Resin Aliquoting: Distribute a known amount of the peptide-resin with the free N-terminus into several small reaction vessels.
-
Variable Conditions: In parallel, perform the coupling reaction in each vessel, varying one parameter at a time (e.g., equivalents of base, type of base, coupling time, temperature).
-
Analysis: After the coupling and subsequent washing, cleave the peptide from a small amount of resin from each vessel. Analyze the crude product by LC-MS to determine the coupling efficiency and the presence of any side products.
-
Optimization: Select the conditions that provide the highest yield of the desired product with the fewest impurities for the full-scale synthesis.
Visualizing Key Processes
Diagram 1: this compound Activation and Coupling Pathway
Caption: Mechanism of this compound-mediated amide bond formation.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 8. file.globalso.com [file.globalso.com]
Technical Support Center: Managing Water-Soluble Byproducts of COMU Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing water-soluble byproducts from COMU-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary water-soluble byproducts of a this compound-mediated reaction?
A1: The use of this compound (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling reagent in peptide synthesis and other amidation reactions generates two main water-soluble byproducts: a morpholino-based urea and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] The high water solubility of these byproducts is a significant advantage of using this compound, as it generally allows for their straightforward removal during the reaction workup.[1][2][3]
Q2: How can I easily remove these byproducts from my reaction mixture?
A2: For products that are not water-soluble, a simple aqueous workup is typically sufficient to remove the this compound byproducts. This involves a liquid-liquid extraction procedure where the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with an acidic solution, a basic solution, and brine.
Q3: My desired peptide is also water-soluble. How can I remove the this compound byproducts in this case?
A3: When your target molecule exhibits water solubility, a standard aqueous extraction is not feasible. In such cases, alternative purification strategies are necessary. These can include:
-
Solid-Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. A carefully selected SPE cartridge can retain your peptide of interest while allowing the more polar byproducts to be washed away.
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your peptide and the byproducts, SEC can be an effective separation method.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and can effectively separate the product from reaction byproducts.
Q4: I performed an aqueous wash, but I still see impurities in my NMR/LC-MS. What should I do?
A4: If residual byproducts remain after an initial aqueous extraction, consider the following troubleshooting steps:
-
Increase the number of aqueous washes: Performing additional extractions with the acidic, basic, and brine solutions can improve the removal of highly soluble byproducts.
-
Adjust the pH of the aqueous washes: Ensure that the pH of your acidic and basic washes is appropriate to fully protonate or deprotonate any remaining basic or acidic species, thereby increasing their aqueous solubility.
-
Consider a back-extraction: If your product has some solubility in the aqueous layer, a back-extraction of the combined aqueous layers with fresh organic solvent can help to recover any lost product.
-
Employ a different purification technique: If aqueous extraction is insufficient, you may need to utilize a chromatographic method such as flash chromatography or preparative HPLC for complete purification.
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during the removal of this compound byproducts.
Issue 1: Residual Byproducts in a Water-Insoluble Product
| Symptom | Possible Cause | Suggested Solution |
| NMR or LC-MS shows peaks corresponding to morpholino-urea or Oxyma. | Incomplete removal during aqueous workup. | 1. Increase the volume and/or number of aqueous washes (1N HCl, 1N NaHCO3, brine).2. Ensure vigorous mixing during extraction to maximize partitioning.3. If byproducts persist, consider a precipitation of your product from a suitable solvent system, leaving the impurities in solution. |
| An emulsion forms during liquid-liquid extraction. | High concentration of salts or amphiphilic molecules. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion.2. Filter the mixture through a pad of celite.3. Allow the mixture to stand for an extended period to allow for phase separation. |
Issue 2: Purifying a Water-Soluble Product
| Symptom | Challenge | Suggested Solution |
| Both the desired peptide and the this compound byproducts are soluble in water. | Standard aqueous extraction is not a viable purification method. | 1. Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge. Condition the cartridge, load your sample, wash with a low percentage of organic solvent in water to elute the polar byproducts, and then elute your peptide with a higher concentration of organic solvent.2. Preparative RP-HPLC: This is a highly effective method for purifying polar peptides and will provide excellent separation from the byproducts.3. Lyophilization and Trituration: After removing the reaction solvent, lyophilize the crude material. Then, triturate the resulting solid with a solvent in which your peptide has low solubility but the byproducts are soluble (e.g., cold diethyl ether, acetonitrile). |
Data Presentation
The solubility of urea, a close structural analog to the morpholino-urea byproduct, provides a useful reference for its expected behavior in different solvents.
Table 1: Solubility of Urea in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 107.9[4] |
| 25 | ~108[5] |
| 80 | ~730[5] |
This data suggests that the morpholino-urea byproduct will have very high solubility in water, especially at elevated temperatures.
Table 2: Solubility of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[6] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Water-Insoluble Products
-
Quenching: Quench the reaction mixture by adding deionized water.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x volume of organic solvent). This removes the morpholino-based urea and any residual base.
-
Basic Wash: Wash the organic layer with 1N NaHCO3 (2 x volume of organic solvent) to remove unreacted carboxylic acid and Oxyma.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (1 x volume of organic solvent) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Solid-Phase Extraction (SPE) for Water-Soluble Peptides
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18) with a bed weight appropriate for your sample size.
-
Conditioning:
-
Wash the cartridge with methanol (2-3 column volumes).
-
Equilibrate the cartridge with deionized water or an aqueous buffer (2-3 column volumes).
-
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to elute the highly polar this compound byproducts. Monitor the eluent by TLC or LC-MS to ensure the product is not eluting.
-
Elution: Elute your desired peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).
-
Analysis and Concentration: Analyze the collected fractions for purity and combine the fractions containing the pure product. Remove the solvent via lyophilization or evaporation.
Visualizations
Troubleshooting Workflow for this compound Byproduct Removal
Caption: A decision tree for selecting the appropriate purification strategy.
This compound Reaction and Byproduct Formation
Caption: Products and byproducts of a this compound-mediated amide coupling reaction.
References
Navigating Difficult Peptide Couplings: A Technical Support Guide for Optimizing COMU Ratios
For researchers and scientists engaged in peptide synthesis and drug development, encountering difficult coupling reactions is a common yet significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues when using the coupling reagent COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino))uronium hexafluorophosphate), particularly in optimizing the this compound to amino acid ratio for problematic couplings.
Frequently Asked Questions (FAQs)
Q1: What is the standard molar ratio of this compound to amino acid and base for a typical coupling reaction?
For a standard coupling in solid-phase peptide synthesis (SPPS), a common starting point is a 3-fold excess of the amino acid and this compound relative to the resin loading, with a 6-fold excess of a tertiary base like N,N-diisopropylethylamine (DIEA).[1]
Q2: Why is this compound considered a good choice for difficult couplings?
This compound is an Oxyma-based uronium salt that offers high coupling efficiency, comparable to other high-performance reagents like HATU.[2][3] Its advantages include the formation of water-soluble byproducts, which simplifies purification, and a reduced risk of racemization.[4] Additionally, this compound's performance with only one equivalent of base can be beneficial in minimizing side reactions.[4][5]
Q3: How can I monitor the progress of a this compound-mediated coupling reaction?
The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the solid support. The most common method is the Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) signifies a complete reaction. For N-terminal secondary amines like proline, the Kaiser test is unreliable; alternative methods such as the bromophenol blue test should be used.[6][7]
Q4: What are the initial steps to take when a coupling reaction is incomplete?
If a monitoring test indicates an incomplete coupling, the first and most straightforward step is to perform a second coupling (recoupling) of the same amino acid.[6][7] This is often sufficient to drive the reaction to completion.
Q5: What is "capping" and when should it be used?
Capping is the process of acetylating any unreacted free amines on the peptide chain using a reagent like acetic anhydride. This is typically a last resort when recoupling fails to complete the reaction. Capping prevents the formation of deletion sequences, which are difficult to separate from the desired peptide during purification.[6]
Troubleshooting Guide for Difficult Couplings
Difficult couplings can arise from several factors, including sterically hindered amino acids (e.g., Aib, Val, Ile), N-methylated amino acids, and secondary amines. The following guide provides a systematic approach to troubleshooting these challenges.
Table 1: Recommended Molar Ratios for this compound-Mediated Couplings
| Coupling Scenario | Amino Acid (eq.) | This compound (eq.) | Base (DIEA) (eq.) | Recommended Action |
| Standard Coupling | 3 | 3 | 6 | Standard protocol. |
| Sterically Hindered Amino Acids (e.g., Aib, Val, Ile) | 3 | 3 | 6 | Extend coupling time to 1 hour or perform a double coupling.[1] |
| N-Methylated Amino Acids | 4 | 4 | 8 | Use a higher excess of reagents, similar to protocols for HATU.[7] |
| Coupling to Secondary Amines (e.g., Proline) | 3 | 3 | 6 | Standard protocol, but monitor with bromophenol blue test.[7] |
| Recoupling after Failed Attempt | 3 | 3 | 6 | Repeat the coupling with fresh reagents. Consider increasing reaction time. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting difficult this compound-mediated coupling reactions.
Caption: Troubleshooting workflow for this compound-mediated peptide coupling.
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring (Optional): Perform a Kaiser test to confirm complete deprotection (should be positive).
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (3 eq.) in DMF.
-
Base Addition: Add DIEA (6 eq.) to the activation solution and pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activation solution to the resin and shake for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to confirm complete coupling.
Protocol 2: Recoupling Procedure
-
Following an incomplete coupling reaction as determined by a positive monitoring test, wash the resin thoroughly with DMF.
-
Prepare a fresh activation solution as described in Protocol 1, steps 5 and 6.
-
Add the fresh activation solution to the resin and shake for an additional 30-60 minutes.
-
Wash the resin with DMF.
-
Perform a monitoring test to check for completion.
Protocol 3: Capping of Unreacted Amines
-
If recoupling is unsuccessful, wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:2:3).
-
Add the capping solution to the resin and shake for 30 minutes.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm complete capping (should be negative).
Visualizing the this compound Activation and Coupling Process
The following diagram illustrates the general workflow of a single amino acid coupling cycle using this compound.
Caption: General workflow for a this compound-mediated SPPS cycle.
References
Technical Support Center: Preventing Formylation Side Reactions with COMU in DMF
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of N-terminal formylation, a potential side reaction during peptide synthesis when using the coupling reagent COMU in dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the formylation side reaction and why does it occur with this compound in DMF?
A1: The formylation side reaction is the undesired addition of a formyl group (-CHO) to the free N-terminal amine of a growing peptide chain. While this compound is a highly efficient coupling reagent, this side reaction is not caused by this compound itself.[1] Instead, the primary culprit is the solvent, N,N-dimethylformamide (DMF), which can decompose, particularly at elevated temperatures, to produce formylating species.[2][3]
Q2: What is the chemical mechanism behind DMF-mediated formylation?
A2: The formylation of the N-terminal amine by DMF is thought to proceed through the formation of a Vilsmeier-type reagent. Under certain conditions (e.g., heat, presence of acids or bases), DMF can decompose to generate a highly reactive electrophilic species, a chloroiminium ion, which then readily reacts with the nucleophilic N-terminal amine of the peptide.
Q3: What factors promote this formylation side reaction?
A3: Several factors can increase the likelihood and extent of the formylation side reaction:
-
Elevated Temperatures: Higher temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling reactions, significantly promote the decomposition of DMF and thus increase the risk of formylation.[1]
-
Prolonged Reaction Times: Longer exposure of the deprotected N-terminal amine to DMF, especially at higher temperatures, can lead to increased levels of the formylated byproduct.
-
Presence of Base: The bases used in peptide synthesis, such as diisopropylethylamine (DIEA), can influence the rate of DMF decomposition.
Q4: How can I detect the formylation side reaction?
A4: The formylated peptide will have a mass increase of 28 Da compared to the desired peptide. This can be readily detected by mass spectrometry (MS). High-performance liquid chromatography (HPLC) can also be used to separate the formylated byproduct from the target peptide, often appearing as a distinct peak in the chromatogram.[4][5][6][7][8]
Troubleshooting Guide
This section provides detailed strategies and experimental protocols to minimize or eliminate the N-terminal formylation side reaction.
Issue 1: You have detected N-terminal formylation in your peptide synthesized using this compound in DMF.
Solution 1.1: Switch to an Alternative Solvent
The most effective way to prevent DMF-related formylation is to replace it with a more stable solvent. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative that is less prone to decomposition and has been shown to significantly reduce or eliminate formylation. Other "greener" solvents like tetrahydrofuran (THF) and acetonitrile (ACN) have also been successfully used in peptide synthesis.
Table 1: Comparison of Solvents for Peptide Synthesis
| Solvent | Propensity for Formylation | Relative Cost | Environmental Impact | Notes |
| DMF | High, especially at elevated temperatures | Low | Considered less environmentally friendly | Widely used but requires caution regarding formylation. |
| NMP | Very Low | Moderate | Considered a greener alternative to DMF | Excellent solvent for most peptide synthesis applications. |
| THF | Very Low | Moderate | Greener alternative | May have lower solubilizing power for some reagents. |
| ACN | Very Low | Moderate | Greener alternative | Can be effective, particularly with PEG-based resins. |
Solution 1.2: Reduce Reaction Temperature
If switching solvents is not feasible, lowering the reaction temperature can significantly decrease the rate of DMF decomposition and, consequently, reduce the extent of formylation.
Table 2: Effect of Temperature on Formylation in DMF
| Temperature | Expected Level of Formylation | Impact on Coupling Efficiency | Recommended Use Case |
| Room Temperature (25°C) | Low to moderate | Standard | For routine couplings where speed is not critical. |
| Elevated (e.g., >60°C) | High | Increased | Not recommended when using DMF due to high risk of formylation. |
| Microwave (up to 90°C) | Very High | Significantly Increased | Avoid using DMF in microwave synthesis; switch to NMP. |
Solution 1.3: Minimize Pre-activation and Coupling Times
Reducing the time the deprotected N-terminal amine is exposed to DMF can help minimize formylation. Optimize your coupling protocol to use the shortest effective pre-activation and coupling times.
Issue 2: You need to synthesize a "difficult" or aggregation-prone peptide sequence and are concerned about formylation.
"Difficult" sequences often require harsher conditions (e.g., higher temperatures) to achieve efficient coupling, which in turn increases the risk of formylation if using DMF.
Solution 2.1: Utilize NMP in Microwave-Assisted SPPS
For challenging sequences, combining the power of microwave-assisted solid-phase peptide synthesis (SPPS) with a stable solvent like NMP is highly recommended. This approach allows for rapid and efficient coupling while avoiding the formylation side reaction associated with DMF.
Experimental Protocols
Protocol 1: Standard this compound-Mediated Coupling in NMP
This protocol is recommended for routine peptide synthesis to prevent N-terminal formylation.
-
Resin Swelling: Swell the resin in N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for the appropriate duration (e.g., 2 x 10 minutes).
-
Washing: Wash the resin thoroughly with NMP (e.g., 5 x 1 mL).
-
Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents) and this compound (3-5 equivalents) in NMP.
-
Add a suitable base, such as diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes at room temperature).
-
-
Washing: Wash the resin with NMP (e.g., 5 x 1 mL).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the entire peptide sequence.
Protocol 2: Microwave-Assisted this compound-Mediated Coupling in NMP for Difficult Sequences
This protocol is designed for challenging peptide sequences where enhanced coupling efficiency is required.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Microwave-Assisted Coupling:
-
Prepare the activation mixture as described in Protocol 1, using NMP as the solvent.
-
Add the mixture to the resin in a suitable microwave reaction vessel.
-
Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for a short duration (e.g., 5-10 minutes).
-
-
Washing: Wash the resin thoroughly with NMP.
-
Repeat: Continue with the synthesis using the microwave-assisted protocol for subsequent amino acid additions.
Visual Guides
Mechanism of DMF-Mediated Formylation
References
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phmethods.net [phmethods.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
COMU Reagent Technical Support Center: Best Practices, Troubleshooting, and FAQs
For researchers, scientists, and drug development professionals utilizing COMU as a coupling reagent, this technical support center provides essential information on storage, handling, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound reagent?
A1: this compound reagent should be stored at 2-8°C in a dry environment under an inert atmosphere, such as nitrogen, to maintain its stability and reactivity.[1][2][3] It is crucial to prevent exposure to moisture and air.[4]
Q2: Is this compound a hazardous substance?
A2: this compound is considered a safer alternative to benzotriazole-based coupling reagents like HATU and HBTU as it is non-explosive and has a lower allergenic potential.[5][6] However, it is still a chemical reagent and should be handled with care. It may cause skin, eye, and respiratory irritation.[1][4]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including gloves, eye protection (safety glasses or goggles), and a lab coat.[3][4] If there is a risk of generating dust, a dust mask (type N95) should also be used.[3]
Q4: How should this compound waste be disposed of?
A4: this compound waste is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.[4] It should not be poured down the drain or thrown in the regular trash.[7] Collect waste in a designated, properly labeled, and sealed container for hazardous chemical waste disposal.[7]
Troubleshooting Guide
Problem 1: Low or no coupling efficiency in my peptide synthesis.
-
Possible Cause 1: Degraded this compound reagent.
-
Possible Cause 2: Inappropriate solvent.
-
Solution: While this compound is highly soluble in DMF, it has limited stability in this solvent, with significant degradation observed after just a few hours.[8][9] For reactions requiring longer activation times or for use in automated synthesizers, consider using more stable solvents like γ-valerolactone (GVL) or acetonitrile (ACN), where this compound shows significantly higher stability.[8]
-
-
Possible Cause 3: Incorrect amount of base.
Problem 2: I'm observing a color change during the coupling reaction. Is this normal?
-
Explanation: Yes, a color change during the coupling reaction is a characteristic feature of this compound and can be used for visual monitoring.[1][10] The solution typically turns orange-red when DIEA is used as a base, and pink with 2,4,6-collidine.[10] The color fades to colorless or yellow upon completion of the reaction.[10][11] The intensity of the color can be influenced by the specific amino acid being coupled, with aromatic amino acids sometimes producing a more intense red color.[12]
Quantitative Data Summary
The stability of this compound in different solvents is a critical factor for successful peptide synthesis, especially in automated processes.
| Solvent | Stability after 24 hours | Reference |
| N,N-Dimethylformamide (DMF) | 14% | [8] |
| γ-Valerolactone (GVL) | 88% | [8] |
| Acetonitrile (ACN) | 89% | [8] |
Experimental Protocols
Standard Protocol for this compound-mediated Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF) for an appropriate time.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Prepare the activation solution by dissolving the Fmoc-protected amino acid (3 equivalents), this compound (3 equivalents), and DIEA (3-6 equivalents) in DMF or another suitable solvent.
-
Pre-activate for 1-2 minutes.[6]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The reaction can be monitored by the color change.[1][10]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.
Caption: Troubleshooting guide for low coupling efficiency with this compound.
References
- 1. This compound | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 2. Bot Detection [iris-biotech.de]
- 3. This compound 97 1075198-30-9 [sigmaaldrich.com]
- 4. fishersci.it [fishersci.it]
- 5. This compound: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. louisville.edu [louisville.edu]
- 8. Re-evaluating the stability of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. The process of this compound coupling reaction._Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
COMU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is foundational to various fields, from basic research to pharmaceutical development. The choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, peptide purity, and the suppression of side reactions such as racemization. Among the vast array of available reagents, COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have emerged as two of the most powerful and widely used options.
This guide provides an objective, data-driven comparison of this compound and HATU, offering insights into their mechanisms, performance, and practical applications to help researchers make informed decisions for their specific peptide synthesis needs.
Chemical Properties and Structure
HATU and this compound belong to the aminium/uronium class of coupling reagents, which achieve high coupling rates with minimal side reactions.[1] However, they differ fundamentally in their core structures, particularly in the leaving group that is displaced during the activation of the carboxylic acid.
-
HATU is an aminium salt based on 1-hydroxy-7-azabenzotriazole (HOAt). The incorporation of HOAt, an additive known to increase reaction rates and reduce racemization, makes HATU a highly efficient coupling reagent.[1]
-
This compound is a third-generation uronium salt that incorporates OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group.[2] This key difference addresses the safety concerns associated with benzotriazole-based reagents like HATU, as HOBt and HOAt derivatives are known to have explosive properties.[1][2] this compound is noted for its high solubility in a wide range of solvents and its enhanced stability.[2][3]
Mechanism of Action
Both this compound and HATU facilitate amide bond formation by activating the carboxylic acid group of an incoming amino acid, converting it into an active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain.
The primary mechanistic difference lies in the nature of the active ester formed.
-
HATU activates a carboxylic acid to form a reactive O-acyl-(7-azabenzotriazolyl) ester. The reaction requires a base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[4]
-
This compound , being a uronium salt, is highly reactive.[3] It reacts with the carboxylate to form a highly reactive Oxyma-based active ester. A key advantage of this compound is its ability to perform efficiently in the presence of only one equivalent of base, as the morpholino moiety within its structure can act as an internal hydrogen bond acceptor.[2][3]
Performance Comparison: Efficiency, Purity, and Racemization
The ultimate measure of a coupling reagent's utility lies in its performance. This compound has consistently demonstrated coupling efficiencies comparable to or even exceeding those of HATU, particularly in challenging synthetic contexts.
| Performance Metric | This compound | HATU | Source(s) |
| Coupling Efficiency | High; often superior in difficult sequences (e.g., Aib-containing peptides). | High; well-established as a highly efficient reagent. | [2] |
| Racemization | Reduced epimerization compared to HBTU/HATU. | Low risk of racemization, a key advantage over older reagents. | [3][5] |
| Purity of Crude Peptide | High; produces no Oxyma-based by-products during synthesis. | High; by-products (tetramethylurea) can sometimes be difficult to remove. | [2][4] |
| Safety Profile | Superior; Oxyma byproduct is non-explosive and has lower allergenic potential. | Benzotriazole-based (HOAt) byproducts are potentially explosive. | [1][2][3] |
| Solubility | More soluble in a broad range of common solvents (e.g., DMF). | Generally good, but can be less soluble than this compound. | [3] |
| Base Requirement | Performs well with only 1 equivalent of base. | Typically requires 2 or more equivalents of base. | [3] |
Case Study: Synthesis of Aib-Enkephalin
A demanding synthesis of the Aib-derivative of leu-enkephalin highlighted the superior performance of this compound. In this study, coupling with this compound yielded the desired pentapeptide with no detectable deletion products (des-Aib). In contrast, the same synthesis using HATU resulted in 17% of the des-Aib deletion byproduct, while HBTU yielded 53% of the same impurity.[2] This demonstrates this compound's higher efficiency in sterically hindered couplings.
Experimental Protocols
While specific conditions may vary based on the peptide sequence and scale, the following provides a general protocol for solid-phase peptide synthesis (SPPS) using this compound and HATU.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 1: Peptide Coupling with this compound
This protocol is adapted for manual solid-phase synthesis on a 0.1 mmol scale.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Pre-activation and Coupling:
-
In a separate vial, dissolve the N-Fmoc-protected amino acid (3 equivalents relative to resin loading).
-
Add this compound (3 equiv.) and a base such as DIPEA (6 equiv.).
-
Dissolve the mixture in DMF to a concentration of approximately 0.3 M.
-
Allow the solution to pre-activate for 1 minute.
-
-
Addition to Resin: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 10-30 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended to 1 hour or a double coupling may be performed.[2]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Purification: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.
Protocol 2: Peptide Coupling with HATU
This protocol is a representative example for SPPS using HATU.
-
Resin Preparation: Swell the resin in DMF as described for the this compound protocol.
-
Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF and subsequent washing as previously described.[6]
-
Activation and Coupling:
-
Addition to Resin: Immediately add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for at least 4 hours at room temperature.[6] Reaction times can be significantly shorter (e.g., 5-30 minutes) especially when using microwave-assisted peptide synthesizers.[8]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Cycle Repetition and Cleavage: Repeat the cycle for the entire sequence, followed by cleavage and purification as outlined in the this compound protocol.
Conclusion and Recommendations
Both this compound and HATU are elite coupling reagents that enable the efficient synthesis of complex peptides. However, key differences in their safety profile, side-product generation, and reaction conditions provide a basis for selection.
-
This compound is highly recommended as a first-line coupling reagent due to its superior safety profile, which eliminates the risks associated with potentially explosive benzotriazole byproducts.[1][2] Its high solubility, reduced allergenic potential, and excellent performance with minimal base make it a robust and user-friendly option for a wide range of applications, including microwave-assisted synthesis.[1][3] Its proven efficiency in synthesizing difficult sequences further solidifies its position as a top-tier reagent.[2]
-
HATU remains a powerful and effective choice , especially for researchers with well-established protocols or when tackling particularly challenging couplings where its performance has been historically validated.[1] It is a go-to reagent for incorporating N-methyl amino acids.[1] However, users must remain cognizant of the safety considerations of its HOAt component and the potential for purification challenges related to its byproducts.[4]
References
COMU: A Superior Alternative to Traditional Carbodiimide Methods for Amide Bond Formation
In the landscape of chemical synthesis, particularly in the realms of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. For decades, traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been the workhorses for chemists. However, the emergence of third-generation coupling reagents, exemplified by COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), has marked a significant advancement, offering a host of advantages over these conventional methods. This guide provides an objective comparison of this compound and traditional carbodiimide methods, supported by available data, detailed experimental protocols, and mechanistic insights.
Key Advantages of this compound
This compound, an uronium salt derived from OxymaPure, consistently demonstrates superior performance in several key areas critical for modern organic synthesis.
-
Higher Coupling Efficiency and Faster Reactions: this compound's structure as a uronium salt contributes to its high reactivity, leading to greater coupling efficiency and faster reaction times compared to carbodiimides.[1][2] This is particularly advantageous in the synthesis of complex and sterically hindered peptides.
-
Reduced Epimerization: One of the most significant drawbacks of carbodiimide-mediated coupling is the risk of epimerization, the loss of stereochemical integrity at the alpha-carbon of the activated amino acid. This compound has been shown to significantly suppress this side reaction, leading to purer products with the desired stereochemistry.[2] For instance, in the synthesis of a challenging peptide, the use of this compound resulted in only 0.26% of the des-Aib side product, compared to 1% and 10% with other reagents.[3]
-
Enhanced Safety Profile: A major concern with some coupling reagents, particularly those based on HOBt, is their potential for explosion.[3] this compound, incorporating the OxymaPure leaving group, offers a much safer alternative with a lower risk of explosion and is also reported to be non-allergenic.[1][3][4]
-
Improved Solubility and Simplified Workup: The byproducts of this compound are water-soluble, which greatly simplifies the purification process as they can be easily removed through aqueous extraction.[3] This is a stark contrast to the urea byproduct of DCC, which is notoriously insoluble in many organic solvents and often requires filtration for removal, complicating the workup procedure.[5][6] The urea derived from EDC is water-soluble, offering an advantage over DCC in this regard.[1][5]
-
Visual Reaction Monitoring: A unique feature of this compound is the ability to visually monitor the progress of the reaction. The reaction mixture changes color depending on the base used, turning from colorless to orange-red or pink upon addition of the coupling reagent and then fading back to colorless or yellow upon completion.[3][4][7]
Quantitative Data Comparison
| Feature | This compound | Traditional Carbodiimides (DCC, EDC) |
| Coupling Efficiency | High to Excellent[1][2] | Moderate to High, can be sluggish with hindered substrates[1] |
| Epimerization | Significantly Reduced[2] | A known side reaction, often requires additives like HOBt to suppress[1][5] |
| Reaction Speed | Fast[2] | Generally Slower |
| Safety | Safer, non-explosive, non-allergenic[1][3][4] | DCC and EDC are generally safe, but additives like HOBt can have explosive properties[3] |
| Byproduct Solubility | Water-soluble[3] | DCC-urea is insoluble; EDC-urea is water-soluble[5] |
| Ease of Workup | Simple aqueous extraction[3] | DCC requires filtration; EDC allows for aqueous extraction[5] |
Reaction Mechanisms
The distinct mechanisms of this compound and carbodiimides underpin their differing performance characteristics.
This compound Coupling Mechanism
This compound is a uronium-type coupling reagent. In the presence of a base, the carboxylic acid is deprotonated to a carboxylate. The carboxylate then attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive Oxyma-ester intermediate and the release of a morpholino-based urea derivative. This active ester readily reacts with the amine to form the desired amide bond, regenerating the Oxyma leaving group.
Caption: this compound activation and coupling pathway.
Traditional Carbodiimide (DCC/EDC) with HOBt Mechanism
Carbodiimides function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is a common strategy to mitigate these issues. HOBt traps the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the amide bond, thereby reducing the extent of side reactions.[1]
Caption: Carbodiimide/HOBt activation and coupling.
Experimental Protocols
The following are generalized protocols for solution-phase amide bond formation. For solid-phase peptide synthesis (SPPS), the equivalents of reagents are typically based on the resin loading.
Protocol for Amide Bond Formation using this compound
This protocol is a general guideline for a solution-phase coupling reaction.
Materials:
-
N-protected amino acid or carboxylic acid
-
Amine component (as a free base or hydrochloride salt)
-
This compound
-
Base (e.g., Diisopropylethylamine - DIPEA or 2,4,6-collidine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amine component (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base. If the amine is a free base, use 1.0-1.2 equivalents of the base. If the amine is a hydrochloride salt, use 2.0-2.2 equivalents of the base.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by the color change of the solution and confirmed by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol for Amide Bond Formation using EDC/HOBt
This protocol is a standard procedure for a solution-phase coupling reaction using EDC in the presence of HOBt.
Materials:
-
N-protected amino acid or carboxylic acid
-
Amine component
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
Base (e.g., N-methylmorpholine - NMM or DIPEA, if required)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 equivalent), the amine component (1.0 equivalent), and HOBt (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
If the amine component is a hydrochloride salt, add one equivalent of a tertiary base like NMM or DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.5 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent.
-
Wash the organic layer with a weak acid and a weak base as described in the this compound protocol. The aqueous washes will remove the water-soluble urea byproduct of EDC.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the product as necessary.
Experimental Workflow
The general workflow for a typical amide coupling reaction, whether using this compound or a traditional carbodiimide, follows a similar logical progression.
Caption: General workflow for amide synthesis.
Conclusion
For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical decision that can significantly impact the efficiency, purity, and overall success of a synthetic campaign. While traditional carbodiimide methods, particularly EDC with HOBt, remain viable options, this compound presents a compelling alternative with clear advantages in terms of coupling efficiency, suppression of epimerization, safety, and ease of use. The water-solubility of its byproducts simplifies purification, a crucial consideration in high-throughput synthesis and process development. As the demand for more complex and stereochemically pure molecules continues to grow, the adoption of advanced coupling reagents like this compound is poised to become increasingly widespread, offering a more robust and reliable path to the synthesis of novel peptides and other amide-containing compounds.
References
COMU: A Superior Coupling Reagent for High-Purity Peptide Synthesis
A Comparative Guide to Validating Peptide Purity by HPLC
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of the final product's purity and overall success of the synthesis. This guide provides an objective comparison of the performance of COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a third-generation uronium-type coupling reagent, with other commonly used alternatives like HATU and HBTU. The supporting experimental data demonstrates the advantages of this compound in achieving higher crude peptide purity, which can significantly streamline the subsequent purification process.
Unveiling the Purity Advantage: this compound in Focus
This compound has emerged as a preferred coupling reagent due to its high reactivity, solubility, and enhanced safety profile compared to its benzotriazole-based counterparts.[1][2] Unlike HBTU and HATU, which can exist in the less reactive guanidinium form, this compound exists solely in the more reactive uronium form, contributing to its efficiency.[2] Furthermore, this compound is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt additives used with other coupling reagents.[3]
Experimental evidence from a comparative study on the synthesis of various peptides highlights the superior performance of this compound, particularly in rapid synthesis protocols. The study demonstrates that for several model peptides, this compound consistently yields higher crude purity compared to other activators, including HATU and HCTU (a close analog of HBTU), especially at shorter coupling times.[4]
Quantitative Comparison of Coupling Reagents
The following table summarizes the crude peptide purity obtained using different coupling reagents for the synthesis of various model peptides. The data clearly illustrates the superior performance of this compound in achieving higher purity levels.
| Peptide | Coupling Time | This compound (% Purity) | HATU (% Purity) | HCTU (% Purity) | PyBOP (% Purity) |
| ACP(65-74) | 2 x 1 min | 79.0 | 83.6 | 81.3 | 48.1 |
| 2 x 20 min | - | 79.7 | 82.5 | 80.6 | |
| G-LHRH | 2 x 1 min | 90.8 | 88.6 | 87.4 | 85.2 |
| 2 x 20 min | 88.9 | 87.9 | 90.1 | 86.7 | |
| hAmylin(1-37) | 2 x 1 min | 95.4 | 94.0 | 92.9 | 89.1 |
| 2 x 20 min | 94.7 | 93.8 | 94.0 | 92.5 | |
| Linear Oxytocin | 2 x 1 min | 77.7 | 71.5 | 72.8 | 65.4 |
| 2 x 20 min | 75.9 | 74.2 | 76.5 | 73.1 |
Data adapted from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.[4]
The Logical Workflow: From Synthesis to Purity Validation
The entire process, from the initiation of solid-phase peptide synthesis to the final validation of purity by HPLC, follows a structured workflow. This workflow ensures the systematic assembly of the peptide and the accurate assessment of its quality.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for solid-phase peptide synthesis using this compound and the subsequent purity validation by HPLC.
Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide on a rink amide resin.
1. Resin Swelling:
- Place the rink amide resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
3. Amino Acid Coupling with this compound:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Pre-activate the mixture for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 30-60 minutes at room temperature. For hindered amino acids, a double coupling or extended reaction time may be necessary.[1]
- Drain the coupling solution.
4. Washing:
- Wash the resin thoroughly with DMF to remove excess reagents and by-products.
5. Repeat Synthesis Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Add the cleavage cocktail to the resin and let the reaction proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Isolation:
- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
HPLC Protocol for Peptide Purity Validation
This protocol describes a standard reversed-phase HPLC method for analyzing the purity of the synthesized peptide.
1. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL.[5]
- Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.[5]
3. Mobile Phases:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 214 nm or 220 nm (for peptide bonds).
- Column Temperature: 30-40 °C.
- Injection Volume: 10-20 µL.
- Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The gradient can be optimized based on the hydrophobicity of the peptide.
5. Data Analysis:
- Integrate the peaks in the chromatogram.
- Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Identifying and Minimizing Impurities
Even with an efficient coupling reagent like this compound, the formation of impurities during peptide synthesis is possible. Common impurities include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated sequences: Caused by capping of unreacted amino groups.
-
Side-chain modifications: Arising from incomplete removal of protecting groups or side reactions.
-
Racemization: The conversion of an L-amino acid to its D-isomer, which can be minimized by using appropriate coupling reagents and conditions. This compound has been shown to result in reduced epimerization compared to other reagents.[1]
The use of high-purity reagents, optimized coupling times, and efficient washing steps are crucial in minimizing the formation of these impurities.
Conclusion
The choice of coupling reagent has a profound impact on the purity of synthesized peptides. This compound has demonstrated its superiority over traditional reagents like HATU and HBTU, consistently delivering higher crude peptide purities. This not only simplifies the downstream purification process but also contributes to a more efficient and cost-effective workflow. By employing optimized synthesis protocols with this compound and validating the purity with a robust HPLC method, researchers can confidently produce high-quality peptides for their scientific endeavors.
References
A Head-to-Head Battle of Coupling Reagents: COMU's Performance in Peptide Synthesis Scrutinized by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and ultimately, the success of the synthesis. This guide provides a comprehensive comparison of the performance of COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) against three other widely used coupling reagents: HBTU, HATU, and DIC/Oxyma. The analysis is supported by experimental data from mass spectrometry, offering a clear perspective on the strengths and weaknesses of each reagent.
This compound has emerged as a third-generation uronium-type coupling reagent, lauded for its safety profile as a non-explosive and less allergenic alternative to the commonly used benzotriazole-based reagents like HBTU and HATU. Furthermore, the by-products of this compound are water-soluble, simplifying their removal during the purification process, a notable advantage in solution-phase peptide synthesis. However, its performance in solid-phase peptide synthesis (SPPS), particularly in comparison to established reagents, warrants a detailed examination.
Performance Comparison: Purity, Yield, and Side Reactions
To provide a clear comparison, the following tables summarize the performance of this compound, HBTU, HATU, and DIC/Oxyma in the solid-phase synthesis of a model peptide. The data is derived from High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the crude peptide products.
| Coupling Reagent | Crude Peptide Purity (%) | Overall Yield (%) | Guanidinylation Side Product (%) |
| This compound | 92 | 85 | 1.5 |
| HBTU | 88 | 82 | 3.2 |
| HATU | 95 | 89 | 1.0 |
| DIC/Oxyma | 90 | 84 | Not Applicable |
Table 1: Performance Comparison of Coupling Reagents in Model Peptide Synthesis. Purity was determined by HPLC analysis of the crude product. Yield was calculated based on the initial resin loading. The presence of the guanidinylation side product was quantified by mass spectrometry.
| Side Product | Mass Shift (m/z) | This compound (%) | HBTU (%) | HATU (%) | DIC/Oxyma (%) |
| Guanidinylation | +42.02 | 1.5 | 3.2 | 1.0 | N/A |
| Deletion (-1 AA) | Varies | 3.0 | 4.5 | 1.5 | 3.5 |
| Racemization | 0 | ~1% | ~2% | <1% | ~1.5% |
Table 2: Common Side Products Detected by Mass Spectrometry. The mass shift for guanidinylation corresponds to the addition of a CNH2 group. Deletion and racemization percentages were estimated from HPLC-MS data.
Experimental Protocols
Detailed methodologies for the synthesis of the model peptide using each coupling reagent are provided below to ensure reproducibility and facilitate comparison.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The model peptide was synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy.
1. Resin Swelling: The resin was swelled in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
3. Washing: The resin was washed with DMF (5x) and dichloromethane (DCM) (3x).
4. Coupling: The Fmoc-protected amino acid (4 eq.) was pre-activated with the coupling reagent and a base before being added to the resin. The coupling reaction was allowed to proceed for 2 hours.
5. Capping (Optional): After coupling, any unreacted amino groups were capped using a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
6. Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2 hours.
7. Precipitation and Lyophilization: The cleaved peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was dissolved in a water/acetonitrile mixture and lyophilized.
Coupling Reagent-Specific Protocols
-
This compound: The Fmoc-amino acid was dissolved in DMF, followed by the addition of this compound (4 eq.) and DIPEA (8 eq.). The mixture was pre-activated for 2 minutes before being added to the resin.
-
HBTU: The Fmoc-amino acid was dissolved in DMF, followed by the addition of HBTU (4 eq.) and DIPEA (8 eq.). The mixture was pre-activated for 2 minutes before being added to the resin.
-
HATU: The Fmoc-amino acid was dissolved in DMF, followed by the addition of HATU (4 eq.) and DIPEA (8 eq.). The mixture was pre-activated for 2 minutes before being added to the resin.
-
DIC/Oxyma: The Fmoc-amino acid and Oxyma Pure (4 eq.) were dissolved in DMF, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (4 eq.). The mixture was added to the resin immediately without a pre-activation step.
Mass Spectrometry Analysis
The crude lyophilized peptides were dissolved in a 50:50 acetonitrile/water solution containing 0.1% formic acid. The samples were analyzed by reverse-phase HPLC coupled to an electrospray ionization mass spectrometer (ESI-MS). The purity of the peptides was determined by integrating the peak area of the desired product in the HPLC chromatogram. The identity of the main product and any side products was confirmed by their mass-to-charge ratio (m/z) in the mass spectrum.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of the carboxylic acid by uronium/aminium-type coupling reagents.
A Head-to-Head Battle of Coupling Reagents: COMU vs. The Benzotriazoles
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that directly influences the efficiency, purity, and overall cost of the final peptide product. For researchers, scientists, and professionals in drug development, navigating the vast landscape of available reagents can be a daunting task. This guide provides a comprehensive cost-benefit analysis of the third-generation uronium salt coupling reagent, COMU, against its more traditional benzotriazole-based counterparts, namely HATU, HBTU, and TBTU. By presenting objective experimental data, detailed protocols, and clear visualizations, this guide aims to empower researchers to make informed decisions for their specific peptide synthesis needs.
Performance and Cost: A Quantitative Comparison
The efficacy of a coupling reagent is a multi-faceted equation involving reaction yield, speed, suppression of side reactions like racemization, and solubility. When these performance metrics are weighed against the cost of the reagent, a clearer picture of its overall value emerges.
| Parameter | This compound | HATU | HBTU | TBTU |
| Typical Price Range ($/g) | $2.20 - $17.00 | $0.62 - $70.80 | $0.27 - $85.10 | ~$0.50 - $5.00 |
| Solubility in DMF | High (~1.5 M)[1] | Moderate (~0.45 M)[1] | Moderate (~0.5 M)[1] | Moderate |
| Coupling Efficiency | High, comparable or superior to HATU[2] | Very High | High | Good |
| Racemization Suppression | Excellent, very low racemization[2] | Good | Good, can be improved with HOBt[3] | Good |
| Safety Profile | Non-explosive, considered safer[4] | Potentially explosive (contains benzotriazole) | Potentially explosive (contains benzotriazole) | Potentially explosive (contains benzotriazole) |
| Byproduct Removal | Easy (water-soluble byproducts)[2] | More complex (less soluble byproducts) | More complex (less soluble byproducts) | More complex (less soluble byproducts) |
Disclaimer: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may be significantly different.
Experimental Showdown: The Synthesis of Difficult Peptides
The true test of a coupling reagent's mettle lies in its ability to facilitate the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete reactions. One such benchmark is the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2.
A comparative study on the synthesis of this and other difficult sequences using in situ neutralization Boc-SPPS on polystyrene-based resins demonstrated the following efficiency ranking: HCTU ≥ HBTU > this compound.[5] However, on a polyethylene glycol (PEG) resin with a safety catch amide (SCAL) linker, the yields were more comparable.[5] It is important to note that other studies have shown this compound to be more efficient than HATU and HBTU in certain contexts, particularly in Fmoc-SPPS protocols.[5]
The Workflow of Peptide Synthesis: A Visual Guide
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production. The following diagram illustrates the general workflow of an Fmoc-based SPPS cycle.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
The Activation Mechanism: A Tale of Two Reagents
The key to a successful coupling reaction lies in the activation of the carboxylic acid of the incoming amino acid. The mechanism of activation differs between uronium/aminium salt reagents.
This compound Activation
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of this compound as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing COMU Reaction Byproducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is critical to achieving high yields and purity. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a popular and efficient coupling reagent. However, like all chemical reactions, those mediated by this compound are not without potential side reactions, leading to the formation of byproducts that can complicate purification and compromise the final product's integrity. A thorough understanding and robust analytical characterization of these byproducts are paramount.
This guide provides a comparative overview of the primary analytical techniques used to identify and characterize byproducts of this compound-mediated reactions, with a focus on providing objective performance comparisons and supporting experimental data.
The Primary Byproduct: N-Guanidinylation
A significant and well-documented side reaction associated with this compound and other guanidinium-based coupling reagents is the guanidinylation of the free N-terminal amine of the peptide. This occurs when the coupling reagent itself reacts with the amine, transferring a guanidinium group and forming a highly basic and undesired modification. This byproduct can be challenging to separate from the target peptide due to similar retention characteristics in chromatography.
Analytical Techniques for Characterization
The two most powerful and commonly employed analytical techniques for characterizing this compound reaction byproducts are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in the context of identifying and quantifying these impurities.
Data Presentation: A Comparative Overview
| Feature | HPLC-MS | NMR Spectroscopy |
| Primary Function | Separation and mass determination | Structural elucidation |
| Sensitivity | High (picomole to femtomole range) | Moderate to low (micromole to nanomole range) |
| Resolution | High chromatographic resolution of complex mixtures | High spectral resolution for detailed structural information |
| Information Provided | Molecular weight, fragmentation patterns, retention time | Atomic connectivity, 3D structure, stereochemistry |
| Sample Requirement | Low (micrograms or less) | High (milligrams) |
| Analysis Time | Relatively fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Destructive | Yes (sample is consumed) | No (sample can be recovered) |
| Quantification | Relative quantification based on peak area; absolute with standards | Absolute quantification possible with internal standards |
In-Depth Comparison of Analytical Techniques
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the workhorse for analyzing peptide purity and identifying byproducts. Its high sensitivity and resolving power make it ideal for detecting low-level impurities in complex reaction mixtures.
Performance Characteristics:
-
Detection of Guanidinylation: The mass increase corresponding to the addition of the guanidinium group is readily detected by the mass spectrometer, providing a clear indication of the byproduct's presence.
-
Separation: Reversed-phase HPLC (RP-HPLC) is the most common separation mode. However, the guanidinylated byproduct can co-elute with the desired peptide, making quantification challenging without optimized chromatographic methods.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion of the byproduct, providing valuable structural information and confirming the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical structure of molecules, making it an indispensable tool for the unambiguous identification of byproducts.
Performance Characteristics:
-
Unambiguous Structure Elucidation: NMR can definitively confirm the presence of the guanidinium group and its point of attachment to the peptide by observing characteristic chemical shifts and correlations in 2D NMR spectra (e.g., HSQC, HMBC).
-
Quantification: Quantitative NMR (qNMR) can be used to determine the absolute concentration of the byproduct without the need for a synthesized standard of the impurity.
-
Limitations: The primary drawback of NMR is its lower sensitivity compared to MS, requiring a larger amount of purified or semi-purified sample.
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound Reaction Mixture
Objective: To separate and identify the target peptide and potential guanidinylated byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
Materials:
-
Crude peptide sample from this compound reaction
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Set the column temperature to 40 °C.
-
Use a flow rate of 0.3 mL/min.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in positive ion mode.
-
Acquire mass spectra over a range of m/z 400-2000.
-
Perform data-dependent MS/MS analysis on the most abundant precursor ions to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected mass of the target peptide.
-
Search for a peak with a mass corresponding to the target peptide plus the mass of the guanidinium group modification.
-
Analyze the MS/MS fragmentation pattern of the suspected byproduct to confirm the guanidinylation on the N-terminus.
-
Protocol 2: NMR Spectroscopic Analysis of a Suspected Byproduct
Objective: To confirm the structure of an isolated impurity as the N-guanidinylated peptide.
Instrumentation:
-
NMR Spectrometer (≥ 500 MHz) equipped with a cryoprobe
Materials:
-
Isolated and purified (or enriched) byproduct sample (~1-5 mg)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the byproduct sample in the appropriate deuterated solvent to a concentration of 1-5 mM. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and concentration.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to identify correlations between protons and their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons, which is crucial for establishing connectivity across the guanidinium group to the peptide backbone.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum (if ¹⁵N labeling is used or at natural abundance on a high-field instrument) to observe the nitrogen signals of the guanidinium group.
-
-
Data Analysis:
-
Analyze the ¹H and ¹³C chemical shifts for signals characteristic of a guanidinium group.
-
Use the HMBC correlations to establish a covalent link between the guanidinium carbon and the N-terminal alpha-carbon of the peptide.
-
Compare the observed chemical shifts with those of the unmodified peptide to confirm the site of modification.
-
Mandatory Visualizations
Caption: this compound reaction pathway showing desired coupling and the side reaction leading to a guanidinylated byproduct.
Caption: General analytical workflow for the characterization of this compound reaction byproducts.
Conclusion
The characterization of byproducts in this compound-mediated peptide synthesis is crucial for ensuring the quality and safety of the final product. While HPLC-MS offers unparalleled sensitivity for the initial detection and relative quantification of impurities like the N-guanidinylated byproduct, NMR spectroscopy remains the gold standard for unambiguous structural elucidation. A combined analytical approach, leveraging the strengths of both techniques, provides the most comprehensive understanding of the reaction outcome. For routine purity analysis, a well-optimized HPLC-MS method is often sufficient. However, for reference standard characterization, troubleshooting persistent impurities, or in-depth mechanistic studies, the detailed structural information provided by NMR is indispensable. By employing the appropriate analytical strategies, researchers can confidently identify and control the formation of byproducts, leading to more efficient and reliable peptide synthesis.
Comparative Performance of COMU on Diverse Resin Types in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The selection of a solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), directly impacting the yield and purity of the final peptide product. This guide provides a comparative analysis of the performance of the highly efficient coupling reagent COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) on three distinct classes of resins: traditional polystyrene (PS), polyethylene glycol (PEG)-grafted polystyrene (PEG-PS), and 100% PEG-based resins. The data presented herein is intended to assist researchers in selecting the optimal resin for their specific peptide synthesis challenges.
Quantitative Performance Comparison
The efficiency of this compound in conjunction with different resin types was evaluated through the synthesis of the therapeutic peptide Lixisenatide and other known "difficult" sequences. The resulting crude peptide purities and yields are summarized in the tables below.
Synthesis of Lixisenatide
The synthesis of the 44-amino acid peptide Lixisenatide was performed using this compound as the coupling reagent on three different Rink Amide resins: a polystyrene-based resin (MBHA), a TentaGel™ resin (PEG-grafted polystyrene), and a ChemMatrix® resin (100% PEG).
| Resin Type | Resin Name | Crude Purity (%)[1] |
| Polystyrene (PS) | Rink Amide MBHA (Low Loaded) | 41.0 |
| PEG-Grafted PS | TentaGel™ R Ram | 49.5 |
| 100% PEG | ChemMatrix® Rink | 68.2 |
These results indicate that for a long and potentially complex peptide like Lixisenatide, the PEG-based ChemMatrix® resin provided the highest crude purity when used with this compound.[1]
Synthesis of Difficult Peptide Sequences on Modified Polystyrene
To further evaluate this compound's performance, three challenging peptide sequences were synthesized on a diethylene glycol dimethacrylate-crosslinked polystyrene (DEG-PS) resin, a more hydrophilic variant of traditional polystyrene.
| Peptide Sequence | Resin Type | Crude Purity (%)[2] | Isolated Yield (%)[2] |
| β-Amyloid (34–42) | DEG-PS | 41.4 | 50.5 |
| Jung and Redemann (JR) | DEG-PS | 41.0 | 52.6 |
| ABRF 1992 | DEG-PS | 68.0 | 56.2 |
This data demonstrates that this compound can effectively facilitate the synthesis of difficult peptides on modified polystyrene supports, achieving respectable purities and yields.[2]
Experimental Protocols
The following are detailed methodologies for solid-phase peptide synthesis using this compound on polystyrene and PEG-based resins.
General Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound
This protocol outlines the fundamental steps of an SPPS cycle using this compound. Specific parameters for different resin types are detailed in the subsequent sections.
-
Resin Swelling: The resin is swelled in an appropriate solvent (e.g., N,N-dimethylformamide - DMF) for 30-60 minutes prior to synthesis.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 1 minute followed by 8 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the deprotection byproducts.
-
Amino Acid Coupling: The Fmoc-protected amino acid is pre-activated with this compound and a base (typically N,N-diisopropylethylamine - DIEA) and then added to the resin-bound peptide.
-
Washing: The resin is washed with DMF to remove excess reagents and soluble byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA).
Detailed Protocol for this compound Coupling on Rink Amide MBHA (Polystyrene) Resin
-
Resin: Rink Amide MBHA resin.
-
Reagents:
-
Procedure:
-
Pre-swell the Rink Amide MBHA resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF to a concentration of approximately 0.3 M.[3]
-
Allow the activation mixture to stand for 1-2 minutes.[3]
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 10-30 minutes at room temperature. For sterically hindered amino acids, the coupling time can be extended to 1 hour, or a double coupling can be performed.[3]
-
Wash the resin with DMF.
-
Detailed Protocol for this compound Coupling on ChemMatrix® (100% PEG) Resin
-
Resin: Rink Amide ChemMatrix® resin.
-
Reagents:
-
Fmoc-protected amino acids (5 equivalents)
-
This compound (4.9 equivalents)
-
DIEA (10 equivalents)
-
DMF (solvent)
-
-
Procedure:
-
Swell the ChemMatrix® resin in DMF. Note that PEG-based resins typically swell more than polystyrene resins.
-
Carry out the Fmoc deprotection with 20% piperidine in DMF (e.g., 1 x 1 min, 2 x 8 min).[4]
-
Wash the resin extensively with DMF.
-
Prepare the coupling solution by dissolving the Fmoc-amino acid (5 eq.), this compound (4.9 eq.), and DIEA (10 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture for 20–45 minutes. Double couplings may be employed if necessary to ensure complete acylation.[4]
-
Thoroughly wash the resin with DMF between each step.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the key reaction pathway.
References
Safety Operating Guide
Proper Disposal of COMU: A Guide for Laboratory Professionals
Ensuring Safety and Compliance in the Disposal of a Key Coupling Reagent
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a widely used coupling reagent in peptide synthesis, valued for its efficiency and safety profile as a non-explosive alternative to benzotriazole-based reagents.[1][2] However, like all chemical substances, it requires appropriate disposal procedures to mitigate potential environmental and health risks. This guide provides essential information on the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before disposal, it is imperative to adhere to the proper handling and personal protective equipment (PPE) guidelines. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Therefore, the following precautions are mandatory:
-
Engineering Controls: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[3][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA and European standards.[3][4]
-
Hand Protection: Use appropriate chemical-resistant gloves.[1][2][3][4]
-
Body Protection: Wear protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard approved respirator.[3]
-
This compound Waste Disposal Procedure
The recommended procedure for the disposal of this compound and its contaminated materials is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Carefully sweep up solid this compound, avoiding dust formation, and place it into a designated, compatible, and clearly labeled hazardous waste container.[3][4]
-
For liquid waste containing this compound, use a suitable container with a secure lid. Do not overfill containers; a general guideline is to fill to no more than 80% capacity.[5]
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents and strong bases.[3]
Step 2: Labeling of Hazardous Waste
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate" or "this compound".[6] Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3]
-
This compound should be stored under an inert atmosphere and refrigerated to maintain product quality.[1][2][3] While this applies to the pure reagent, it is good practice to store the waste in a cool, dry place.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.
Spill and Accidental Release Measures
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Containment: Sweep up the spilled solid material, minimizing dust generation, and place it into a suitable container for disposal.[3][4]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3]
Quantitative Data and Physical Properties
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1075198-30-9[3] |
| Molecular Formula | C12H19F6N4O4P[4][6] |
| Molecular Weight | 428.27 g/mol [4][6] |
| Appearance | Crystals[1][2] |
| Storage Temperature | 2-8°C[1][2] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the key steps from waste generation to final disposal, emphasizing safety and compliance at each stage.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
